1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-[(Z)-undec-6-enyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-3-4-5-6-7-8-9-10-11-14-18-17-21(23)19-15-12-13-16-20(19)22(18)2/h6-7,12-13,15-17H,3-5,8-11,14H2,1-2H3/b7-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAQTUNYLVMXNW-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCC1=CC(=O)C2=CC=CC=C2N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone: A Technical Guide for Researchers
Introduction
The 2-alkyl-4(1H)-quinolones (AQs) are a diverse class of secondary metabolites first discovered over 70 years ago.[1] These compounds are notably produced by various bacteria, including species of Pseudomonas and Burkholderia.[1][2] AQs play crucial roles in bacterial communication (quorum sensing), act as virulence factors, and exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.[1][4] The target molecule of this guide, 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone, represents a specific member of this class, characterized by an N-methyl group and an unsaturated undecenyl side chain at the C-2 position.
Synthetic Approaches
The synthesis of 2-alkyl-4(1H)-quinolones is well-documented, with two primary methods being the Conrad-Limpach synthesis and the Camps cyclization.[1][5] These classic reactions provide robust pathways to the core quinolone scaffold.
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of an aniline (B41778) with a β-ketoester to form a 4-hydroxyquinoline.[6][7] For the synthesis of this compound, N-methylaniline would be reacted with a suitable β-ketoester bearing the (Z)-6-undecenyl side chain. The reaction typically proceeds through a Schiff base intermediate followed by a thermal cyclization.[6]
Experimental Protocol: Conrad-Limpach Synthesis (General)
-
Formation of the β-ketoester: The required β-ketoester can be synthesized by the reaction of an appropriate acid chloride with Meldrum's acid in the presence of pyridine, followed by alcoholysis.[1]
-
Condensation: N-methylaniline is condensed with the β-ketoester under acidic conditions to form the enamine tautomer of the Schiff base.[1]
-
Cyclization: The intermediate is heated in a high-boiling point solvent (e.g., diphenyl ether) to induce cyclization.[5]
-
Purification: The resulting this compound can be purified by precipitation with a non-polar solvent like ether or hexane, followed by recrystallization or chromatography.[1]
Caption: Conrad-Limpach synthesis workflow.
Camps Cyclization
The Camps cyclization is another versatile method for preparing 4-quinolones.[5][8] This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base.[8] To apply this to the target molecule, one would start with an appropriately substituted N-(2-acetylphenyl)amide.
Experimental Protocol: Camps Cyclization (General)
-
Preparation of the precursor: The o-acylaminoacetophenone precursor is typically synthesized by the amidation of an o-aminoacetophenone with the corresponding acid chloride or by a copper-catalyzed amidation of an o-halophenone.[5][9]
-
Cyclization: The precursor is treated with a base, such as sodium hydroxide, to induce intramolecular aldol (B89426) condensation, leading to the formation of the 4-quinolone ring system.[5]
-
Purification: The product is isolated and purified using standard techniques like extraction, chromatography, and recrystallization.
Caption: Camps cyclization workflow.
Isolation from Natural Sources
While the specific target molecule has not been reported as a natural product, structurally similar 2-alkyl-4(1H)-quinolones are commonly isolated from bacterial cultures.[10][11]
Experimental Protocol: Isolation of 2-Alkyl-4(1H)-quinolones (General)
-
Culturing: The producing bacterial strain (e.g., Pseudomonas aeruginosa) is grown in a suitable liquid medium.
-
Extraction: The culture supernatant or the entire culture is extracted with an organic solvent such as ethyl acetate.
-
Chromatography: The crude extract is subjected to various chromatographic techniques for purification. This typically involves silica (B1680970) gel column chromatography followed by high-performance liquid chromatography (HPLC).[11]
-
Characterization: The structure of the isolated compound is elucidated using spectroscopic methods.
Structure Elucidation
The structure of a novel quinolone like this compound would be determined using a combination of spectroscopic techniques.
| Spectroscopic Method | Information Obtained |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition of the molecule. |
| Nuclear Magnetic Resonance (NMR) | |
| ¹H NMR | Determines the number and types of protons, their chemical environment, and connectivity through spin-spin coupling. |
| ¹³C NMR | Determines the number and types of carbon atoms in the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[12][13][14] |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carbonyl group of the quinolone ring and the C=C bond of the undecenyl chain. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the quinolone chromophore. |
Potential Biological Activities
The biological activities of 2-alkyl-4(1H)-quinolones are diverse and often depend on the nature of the alkyl side chain.[2]
Antimicrobial Activity
Many 2-alkyl-4(1H)-quinolones exhibit antimicrobial activity, particularly against Gram-positive bacteria.[15][16] The unsaturated side chain in the target molecule may influence its potency and spectrum of activity.
| Bacterial Species | Potential Activity |
| Staphylococcus aureus | Possible inhibition of growth.[15] |
| Bacillus subtilis | Potential antimicrobial effects. |
| Gram-negative bacteria | Generally less susceptible to this class of compounds.[17] |
Quorum Sensing Modulation
In Pseudomonas aeruginosa, certain 2-alkyl-4(1H)-quinolones, such as the Pseudomonas Quinolone Signal (PQS), are key signaling molecules in quorum sensing, a process that regulates the expression of virulence factors.[4] It is plausible that this compound could interfere with or mimic these signaling pathways.
Caption: Potential modulation of quorum sensing.
Conclusion
While specific data on this compound is currently lacking in scientific literature, the extensive research on the broader class of 2-alkyl-4(1H)-quinolones provides a solid foundation for its synthesis, characterization, and the prediction of its potential biological activities. The established synthetic routes, such as the Conrad-Limpach and Camps cyclizations, offer reliable methods for obtaining this compound for further investigation. Based on the activities of structurally related molecules, it is a promising candidate for studies into antimicrobial and quorum sensing modulation. Further research is warranted to elucidate the specific properties of this particular quinolone derivative.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. researchgate.net [researchgate.net]
- 3. Chitinivorax: The New Kid on the Block of Bacterial 2-Alkyl-4(1H)-quinolone Producers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 8. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Isolation of 2-Alkyl-4-quinolones with Unusual Side Chains from a Chinese Pseudomonas aeruginosa Isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification and structure elucidation by NMR spectroscopy [ouci.dntb.gov.ua]
- 14. scilit.com [scilit.com]
- 15. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biosynthesis of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone, a notable quinolone alkaloid. The document details the biosynthetic pathway, presents quantitative data, outlines experimental protocols, and includes visualizations to facilitate a deeper understanding of the molecular processes involved.
Introduction
This compound is a member of the 2-alkylquinolone (2AQ) class of alkaloids. These compounds are of significant interest due to their diverse biological activities, including potential therapeutic applications. This guide focuses on the elucidation of its biosynthetic pathway, primarily characterized in the medicinal plant Evodia rutaecarpa.
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with precursors from primary metabolism and involves a series of enzymatic reactions to assemble the characteristic quinolone scaffold and its specific alkyl side chain. The pathway can be broadly divided into three key stages:
-
Formation of the Anthranilate Moiety: The biosynthesis initiates with the formation of anthranilic acid, a key aromatic precursor derived from the shikimate pathway.
-
Formation of Precursors: Anthranilic acid is subsequently methylated to form N-methylanthranilic acid, which is then activated to its coenzyme A (CoA) thioester, N-methylanthraniloyl-CoA. Concurrently, a specific fatty acid, (Z)-6-undecenoic acid, is synthesized and activated to (Z)-6-undecenoyl-CoA.
-
Assembly of the Quinolone Core: The final assembly of the 1-methyl-2-alkyl-4(1H)-quinolone scaffold is catalyzed by a duo of novel type III polyketide synthases (PKSs): alkyldiketide-CoA synthase (ADS) and alkylquinolone synthase (AQS)[1][2].
Detailed Biosynthetic Steps
The proposed biosynthetic pathway is as follows:
-
Anthranilate Biosynthesis: Chorismic acid, an intermediate of the shikimate pathway, is converted to anthranilic acid.
-
N-methylation of Anthranilate: An N-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amino group of anthranilic acid, yielding N-methylanthranilic acid.
-
Activation of N-methylanthranilate: N-methylanthranilic acid is activated by a CoA ligase to form N-methylanthraniloyl-CoA.
-
Fatty Acid Precursor Biosynthesis: The C11 fatty acid, undecanoic acid, is synthesized through the fatty acid biosynthesis pathway. A specific fatty acid desaturase, likely a Δ6-desaturase, introduces a cis-double bond at the 6th position to form (Z)-6-undecenoic acid.
-
Activation of the Fatty Acid: (Z)-6-undecenoic acid is activated to its CoA ester, (Z)-6-undecenoyl-CoA.
-
First Condensation by ADS: Alkyldiketide-CoA synthase (ADS) catalyzes the decarboxylative condensation of malonyl-CoA with (Z)-6-undecenoyl-CoA to produce an alkyldiketide-CoA intermediate[1][2].
-
Second Condensation and Cyclization by AQS: The alkyldiketide intermediate is then utilized by alkylquinolone synthase (AQS), which catalyzes a decarboxylative condensation with N-methylanthraniloyl-CoA. This is followed by an intramolecular cyclization and aromatization to form the final product, this compound[1][2].
Visualization of the Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Currently, specific kinetic parameters for the enzymes involved in the biosynthesis of this compound are not extensively documented in the literature. However, studies on the key enzymes ADS and AQS from Evodia rutaecarpa have provided some insights into their substrate preferences.
Table 1: Substrate Specificity of Alkyldiketide-CoA Synthase (ADS) and Alkyldiketide-CoA Synthase (AQS) from Evodia rutaecarpa
| Enzyme | Substrate | Relative Activity (%) | Reference |
| ADS | Hexanoyl-CoA | 100 | [1] |
| Octanoyl-CoA | 85 | [1] | |
| Decanoyl-CoA | 70 | [1] | |
| Lauroyl-CoA (C12) | 55 | [1] | |
| AQS | N-methylanthraniloyl-CoA + Hexanoyl-diketide acid | 100 | [1] |
| Anthraniloyl-CoA + Hexanoyl-diketide acid | < 5 | [1] |
Note: The data represents the relative activity with different fatty acyl-CoA substrates for ADS and the preference of AQS for the N-methylated precursor.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Heterologous Expression and Purification of ADS and AQS
Objective: To produce and purify recombinant ADS and AQS enzymes for in vitro characterization.
Protocol:
-
Gene Cloning: The open reading frames of ADS and AQS from E. rutaecarpa are cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.
-
Heterologous Expression: The expression plasmids are transformed into a suitable E. coli strain, such as BL21(DE3). A single colony is used to inoculate LB medium containing the appropriate antibiotic and grown at 37°C to an OD600 of 0.6. Protein expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is further incubated at 16°C for 16-20 hours.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT), and lysed by sonication on ice.
-
Purification: The lysate is cleared by centrifugation. The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole) and the protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).
-
Buffer Exchange: The purified protein is buffer-exchanged into a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis. Protein concentration is determined using the Bradford assay.
Enzyme Assays for ADS and AQS
Objective: To determine the activity and substrate specificity of ADS and AQS.
ADS Assay Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 1 mM fatty acyl-CoA substrate (e.g., (Z)-6-undecenoyl-CoA), 2 mM [2-¹⁴C]malonyl-CoA, and purified ADS enzyme in a total volume of 100 µL.
-
Incubation: Incubate the reaction at 30°C for 30 minutes.
-
Extraction: Stop the reaction by adding 10 µL of 20% HCl. Extract the products with ethyl acetate.
-
Analysis: The organic phase is analyzed by thin-layer chromatography (TLC) and/or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the alkyldiketide-CoA product.
AQS Assay Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 0.5 mM N-methylanthraniloyl-CoA, 0.5 mM alkyldiketide acid (hydrolyzed from the corresponding CoA ester), and purified AQS enzyme in a total volume of 100 µL.
-
Incubation: Incubate the reaction at 30°C for 1 hour.
-
Extraction: Stop the reaction and extract the products with ethyl acetate.
-
Analysis: The organic phase is analyzed by HPLC or LC-MS to identify and quantify the 1-methyl-2-alkyl-4(1H)-quinolone product.
Visualization of Experimental Workflow
Caption: General workflow for heterologous expression, purification, and assay of biosynthetic enzymes.
Conclusion and Future Perspectives
The elucidation of the biosynthetic pathway of this compound in Evodia rutaecarpa has revealed a fascinating interplay of fatty acid metabolism and polyketide synthesis. The discovery of the dedicated type III PKSs, ADS and AQS, provides a foundation for further investigation into the biosynthesis of a wide array of 2-alkylquinolone alkaloids.
Future research should focus on:
-
Identification and characterization of the specific N-methyltransferase and Δ6-desaturase involved in the pathway.
-
Determination of the kinetic parameters of all enzymes in the pathway to understand the flux and regulation.
-
Investigation of the regulatory mechanisms governing the expression of the biosynthetic genes.
-
Metabolic engineering of microbial hosts for the heterologous production of this compound and other valuable quinolone alkaloids.
This in-depth understanding will not only advance our knowledge of plant secondary metabolism but also pave the way for the biotechnological production of these promising bioactive compounds for pharmaceutical and other applications.
References
- 1. 2-Alkylquinolone alkaloid biosynthesis in the medicinal plant Evodia rutaecarpa involves collaboration of two novel type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Alkylquinolone alkaloid biosynthesis in the medicinal plant Evodia rutaecarpa involves collaboration of two novel type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isolation of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone from Marine Bacteria
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide outlines a comprehensive, albeit generalized, methodology for the isolation of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone from marine bacteria. As of this writing, specific literature detailing the isolation of this exact compound from a marine bacterial source is not publicly available. Therefore, this guide is a composite of established protocols for the successful isolation of structurally analogous long-chain unsaturated 2-alkyl-4(1H)-quinolones from marine bacteria, particularly of the Pseudoalteromonas and Pseudomonas genera. The quantitative data presented is hypothetical and representative of typical yields and spectral characteristics for this class of compounds.
Introduction
Marine microorganisms are a prolific source of novel secondary metabolites with diverse biological activities. Among these, 2-alkyl-4(1H)-quinolones (AQs) represent a significant class of compounds known for their antimicrobial, anti-inflammatory, and cell-signaling properties. This guide provides a detailed technical framework for the isolation, purification, and characterization of a specific long-chain unsaturated AQ, this compound, from a marine bacterial culture.
The methodologies described herein are intended to provide a robust starting point for researchers aiming to isolate this or structurally similar compounds.
Proposed Isolation and Purification Workflow
The overall process for isolating this compound involves several key stages, from bacterial cultivation to final purification and structural elucidation.
Experimental Protocols
Bacterial Cultivation
-
Strain Selection: A marine bacterial strain, such as Pseudoalteromonas sp. or Pseudomonas sp., known or screened to produce long-chain AQs, is used.
-
Media Preparation: Prepare a suitable marine broth medium (e.g., Marine Broth 2216).
-
Inoculation and Incubation: Inoculate a 10 L culture with a 1% (v/v) seed culture of the selected bacterium. Incubate at 25°C with shaking at 150 rpm for 7 days.
Extraction
-
Separation: Centrifuge the culture at 8,000 x g for 20 minutes to separate the supernatant from the bacterial biomass.
-
Liquid-Liquid Extraction: Extract the cell-free supernatant three times with an equal volume of ethyl acetate.
-
Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude extract.
Purification
-
Silica Gel Column Chromatography:
-
Adsorb the crude extract onto a small amount of silica gel and load it onto a silica gel column.
-
Elute the column with a step-gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Semi-preparative HPLC:
-
Pool fractions containing the compound of interest based on TLC analysis.
-
Subject the pooled fractions to semi-preparative reverse-phase HPLC (e.g., C18 column).
-
Elute with a methanol-water gradient to yield the pure compound.
-
Structural Elucidation
-
Mass Spectrometry: Obtain high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data to determine the molecular formula.
-
NMR Spectroscopy: Dissolve the pure compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) and acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the chemical structure.
Quantitative Data
The following tables present hypothetical but representative data for the isolation and characterization of this compound.
Table 1: Hypothetical Yields from a 10 L Culture
| Stage | Product | Mass (mg) | Yield (%) |
| Extraction | Crude Extract | 1,500 | 100 |
| Silica Gel Chromatography | Active Fraction Pool | 120 | 8.0 |
| Semi-preparative HPLC | Pure Compound | 15 | 1.0 |
Table 2: Hypothetical Spectroscopic Data
| Technique | Data |
| HR-ESI-MS | m/z [M+H]⁺: 328.2322 (Calculated for C₂₁H₃₀NO: 328.2327) |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.8-8.2 (m, 4H, Ar-H), 5.3-5.5 (m, 2H, -CH=CH-), 3.75 (s, 3H, N-CH₃), 2.7-2.9 (t, 2H, Ar-CH₂-), 2.0-2.2 (m, 4H, allylic CH₂), 1.2-1.6 (m, 8H, alkyl CH₂), 0.88 (t, 3H, terminal CH₃) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 178.0 (C=O), 165.0 (C2), 141.0 (Ar-C), 132.0 (Ar-CH), 130.0 (-CH=CH-), 126.0 (Ar-C), 124.0 (Ar-CH), 118.0 (Ar-C), 115.0 (Ar-CH), 35.0 (N-CH₃), 34.0 (Ar-CH₂-), 29.5, 29.3, 27.2, 22.6 (alkyl CH₂), 14.1 (terminal CH₃) |
Signaling Pathways and Logical Relationships
The biosynthesis of 2-alkyl-4(1H)-quinolones in bacteria like Pseudomonas aeruginosa is well-characterized and proceeds via the pqs operon. This pathway serves as a model for the likely biosynthesis of the target compound.
Conclusion
This technical guide provides a comprehensive framework for the isolation and characterization of this compound from marine bacteria. While the specific protocol for this exact molecule awaits discovery, the methodologies outlined, based on the successful isolation of analogous compounds, offer a solid foundation for researchers in natural product chemistry and drug discovery. The successful isolation and characterization of this and similar molecules will continue to expand our understanding of the chemical diversity and therapeutic potential of marine microbial metabolites.
Elucidation of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical structure elucidation of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone. It covers spectroscopic data interpretation, experimental protocols for synthesis and analysis, and potential biological significance. This document is intended to serve as a practical resource for researchers in medicinal chemistry, natural product synthesis, and drug discovery.
Chemical Structure and Properties
This compound is a derivative of the 4-quinolone scaffold, a core structure found in numerous biologically active compounds. Key structural features include a methylated nitrogen at position 1, a C11 alkenyl chain at position 2 with a cis (Z) double bond at the 6th position, and a ketone at position 4. These features contribute to its lipophilicity and potential for specific biological interactions.
Predicted Physicochemical Properties:
| Property | Value |
| Molecular Formula | C21H29NO |
| Molecular Weight | 311.47 g/mol |
| XLogP3 | 5.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
Spectroscopic Data for Structure Elucidation
Due to the lack of publicly available experimental spectra for this specific molecule, the following data is predicted based on known chemical shifts for the 4-quinolone core, long-chain alkenes, and computational prediction tools.[1][2][3]
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.45 | dd, J = 8.0, 1.5 Hz | 1H | H-5 |
| 7.68 | ddd, J = 8.5, 7.0, 1.5 Hz | 1H | H-7 |
| 7.55 | d, J = 8.5 Hz | 1H | H-8 |
| 7.38 | ddd, J = 8.0, 7.0, 1.0 Hz | 1H | H-6 |
| 6.25 | s | 1H | H-3 |
| 5.40 - 5.30 | m | 2H | H-6', H-7' |
| 3.70 | s | 3H | N-CH₃ |
| 2.80 | t, J = 7.5 Hz | 2H | H-1' |
| 2.10 - 2.00 | m | 4H | H-5', H-8' |
| 1.75 - 1.65 | m | 2H | H-2' |
| 1.40 - 1.20 | m | 8H | H-3', H-4', H-9', H-10' |
| 0.88 | t, J = 7.0 Hz | 3H | H-11' |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 177.5 | C-4 |
| 154.0 | C-2 |
| 141.0 | C-8a |
| 131.5 | C-7 |
| 130.0 | C-6' |
| 129.8 | C-7' |
| 126.5 | C-5 |
| 125.0 | C-4a |
| 123.5 | C-6 |
| 115.0 | C-8 |
| 110.0 | C-3 |
| 35.0 | N-CH₃ |
| 34.5 | C-1' |
| 31.5 | C-10' |
| 29.5 | C-4' |
| 29.2 | C-9' |
| 28.0 | C-2' |
| 27.2 | C-5' |
| 26.8 | C-8' |
| 22.6 | C-3' |
| 14.1 | C-11' |
Predicted Mass Spectrometry Data (ESI-MS)
Mass spectrometry of 4-quinolone derivatives typically shows a prominent molecular ion peak [M+H]⁺. Fragmentation patterns often involve the loss of the alkyl/alkenyl side chain.[4][5]
| m/z | Interpretation |
| 312.2322 | [M+H]⁺ |
| 173.0813 | [M - C₁₀H₁₉]⁺ (Loss of undecenyl chain) |
| 158.0578 | [M - C₁₁H₂₁]⁺ (Further fragmentation) |
Experimental Protocols
Synthesis of this compound
The synthesis can be achieved via a modified Conrad-Limpach reaction, followed by N-methylation.[6][7][8]
Step 1: Synthesis of Ethyl 3-oxo-(Z)-8-tetradecenoate
-
To a solution of (Z)-7-dodecenoic acid in dry dichloromethane (B109758) (DCM) at 0 °C, add oxalyl chloride and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
In a separate flask, prepare a solution of ethyl magnesium malonate in dry tetrahydrofuran (B95107) (THF).
-
Add the previously prepared acid chloride dropwise to the ethyl magnesium malonate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-ketoester.
Step 2: Synthesis of 2-[(Z)-6-undecenyl]-4-hydroxyquinoline
-
Mix aniline (B41778) with the crude ethyl 3-oxo-(Z)-8-tetradecenoate.
-
Heat the mixture at 140 °C for 2 hours.
-
Add the reaction mixture to a preheated (250 °C) Dowtherm A solution and maintain the temperature for 30 minutes.
-
Cool the mixture and add diethyl ether to precipitate the product.
-
Filter the solid and wash with diethyl ether to obtain the 4-hydroxyquinoline (B1666331) derivative.
Step 3: Synthesis of this compound
-
Suspend the 2-[(Z)-6-undecenyl]-4-hydroxyquinoline in dry DMF.
-
Add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add methyl iodide dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield the final product.
Analytical Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard. 2D NMR experiments (COSY, HSQC, HMBC) are crucial for unambiguous assignment of all proton and carbon signals.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed using an electrospray ionization (ESI) source in positive ion mode to confirm the molecular formula.
-
Infrared Spectroscopy: IR spectra can be recorded on an FTIR spectrometer to identify characteristic functional groups, such as the C=O stretch of the quinolone ring (approx. 1630 cm⁻¹) and the C=C stretch of the alkene (approx. 1655 cm⁻¹).[9]
-
Purity Analysis: Purity of the final compound should be determined by HPLC using a C18 column with a gradient of acetonitrile (B52724) and water.
Biological Activity and Potential Signaling Pathways
While specific biological data for this compound is not available, non-fluorinated quinolones with long alkyl/alkenyl chains have shown significant antibacterial and cytotoxic activities.[10][11][12][13][14]
Potential Antibacterial Mechanism of Action
Quinolones are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[15] These enzymes are essential for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones lead to double-strand breaks in the bacterial chromosome, ultimately causing cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antibacterial Evaluation of a New Series of N-Alkyl-2-alkynyl/(E)-alkenyl-4-(1H)-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. In Vitro Activities of Three Nonfluorinated Quinolones against Representative Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-fluorinated quinolones (NFQs): new antibacterials with unique properties against quinolone-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity of non-fluorinated quinolones (NFQs) against quinolone-resistant Escherichia coli and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nonclassical biological activities of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 15. modgraph.co.uk [modgraph.co.uk]
Spectroscopic and Synthetic Profile of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for the quinolone derivative, 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the characterization and synthesis of novel quinolone-based compounds. The data presented herein, including predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, offer a foundational dataset for the identification and analysis of this molecule. Furthermore, detailed experimental protocols for its synthesis and spectroscopic characterization are provided, alongside a visualization of its potential role in bacterial quorum sensing pathways.
Predicted Spectroscopic Data
Due to the absence of experimentally published spectra for this compound, the following tables summarize the predicted spectroscopic data. These predictions are derived from the analysis of the distinct structural components of the molecule: the 1-methyl-4(1H)-quinolone core and the (Z)-6-undecenyl side chain, based on established spectroscopic principles and data from analogous structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | d | 1H | H-5 |
| ~7.65 | t | 1H | H-7 |
| ~7.40 | d | 1H | H-8 |
| ~7.25 | t | 1H | H-6 |
| ~6.30 | s | 1H | H-3 |
| ~5.40 | m | 2H | H-6', H-7' |
| ~3.70 | s | 3H | N-CH₃ |
| ~2.70 | t | 2H | H-1' |
| ~2.05 | m | 4H | H-5', H-8' |
| ~1.65 | m | 2H | H-2' |
| ~1.30-1.40 | m | 8H | H-3', H-4', H-9', H-10' |
| ~0.90 | t | 3H | H-11' |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~177.0 | C-4 |
| ~155.0 | C-2 |
| ~140.0 | C-8a |
| ~131.0 | C-7 |
| ~130.0 | C-6' or C-7' |
| ~129.5 | C-6' or C-7' |
| ~126.5 | C-5 |
| ~123.0 | C-6 |
| ~115.0 | C-4a |
| ~114.0 | C-8 |
| ~109.0 | C-3 |
| ~35.0 | N-CH₃ |
| ~34.0 | C-1' |
| ~31.5 | C-9' |
| ~29.5 | C-4' or C-5' |
| ~29.0 | C-4' or C-5' |
| ~27.0 | C-8' |
| ~26.5 | C-2' |
| ~22.5 | C-10' |
| ~14.0 | C-11' |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 325 | Moderate | [M]⁺ |
| 310 | Low | [M - CH₃]⁺ |
| 200 | High | [M - C₉H₁₇]⁺ (McLafferty rearrangement) |
| 186 | Moderate | [M - C₁₀H₁₉]⁺ |
| 173 | High | [C₁₁H₁₀NO]⁺ |
| 159 | Moderate | [C₁₀H₈NO]⁺ |
| 144 | Moderate | [C₉H₇NO]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretch (aromatic & vinyl) |
| 2955-2850 | Strong | C-H stretch (aliphatic) |
| ~1640 | Strong | C=O stretch (quinolone) |
| ~1600, 1580, 1470 | Medium | C=C stretch (aromatic) |
| ~1655 | Medium, weak | C=C stretch (alkene) |
| ~720 | Strong | =C-H bend (Z-alkene) |
Experimental Protocols
Synthesis of this compound
The synthesis of 2-alkyl-4(1H)-quinolones can be achieved through various methods, with the Conrad-Limpach and Camps cyclizations being classical approaches. A plausible modern approach for the synthesis of the title compound involves the condensation of N-methylisatoic anhydride (B1165640) with a suitable β-keto ester.[1][2]
Step 1: Synthesis of ethyl 3-oxo-8-tetradecenoate
A suitable precursor, such as (Z)-6-undecenoyl chloride, would be reacted with ethyl potassium malonate to yield the corresponding β-keto ester, ethyl 3-oxo-8-tetradecenoate.
Step 2: Condensation and Cyclization
-
To a solution of N-methylisatoic anhydride in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere, add sodium hydride (NaH) at 0 °C.
-
To this mixture, add a solution of ethyl 3-oxo-8-tetradecenoate in THF dropwise.
-
The reaction mixture is then stirred at room temperature overnight.
-
The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy [3]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay (d1): 1 s
-
Acquisition Time: 4 s
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2 s
-
Acquisition Time: 2 s
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and apply baseline correction.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.
-
Mass Spectrometry (MS) [4]
-
Instrument: Triple quadrupole linear ion trap mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.
-
Analysis:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire a full scan mass spectrum to determine the parent ion [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation patterns.
-
Infrared (IR) Spectroscopy [5]
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film on a salt plate (e.g., NaCl).
-
-
Analysis:
-
Place the sample in the IR beam.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Process the spectrum to identify characteristic absorption bands.
-
Signaling Pathway and Experimental Workflow
Quorum Sensing in Pseudomonas aeruginosa
2-Alkyl-4(1H)-quinolones (AQs) are known to be involved in the quorum-sensing (QS) signaling system of the pathogenic bacterium Pseudomonas aeruginosa.[6][7] These molecules regulate the expression of virulence factors and biofilm formation. The pathway involves the biosynthesis of AQs, which then bind to the transcriptional regulator PqsR (also known as MvfR), leading to the activation of genes responsible for virulence.[8]
References
- 1. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. benchchem.com [benchchem.com]
- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-halo-analogues of HHQ, subsequent cross-coupling and first crystal structure of Pseudomonas quinolone signal (PQS) (2010) | Gerard P. McGlacken | 33 Citations [scispace.com]
Technical Guide: NMR and MS Analysis of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone. As specific experimental data for this compound is not extensively available in public literature, this guide presents predicted spectroscopic data based on the analysis of structurally similar 2-alkyl-4(1H)-quinolones.[1][2] It includes detailed, standardized protocols for sample preparation and analysis using 1D/2D NMR and high-resolution mass spectrometry. Furthermore, this guide features workflow visualizations to aid researchers in the structural elucidation of this and related novel compounds.
Predicted Spectroscopic Data
The following data tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected mass spectrometric fragmentation patterns for this compound. These predictions are derived from established chemical shift principles and known fragmentation behaviors of quinolone alkaloids and long-chain unsaturated hydrocarbons.[3][4][5]
Predicted ¹H and ¹³C NMR Data
The predicted NMR data is based on analysis in a standard solvent such as CDCl₃ or DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹³C Shift (δ, ppm) | Predicted ¹H Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Quinolone Core | ||||
| N-CH₃ | ~35-40 | ~3.70 | s | - |
| 2 | ~155-160 | - | - | - |
| 3 | ~110-115 | ~6.20 | s | - |
| 4 | ~175-180 | - | - | - |
| 4a | ~120-125 | - | - | - |
| 5 | ~125-130 | ~8.10 | dd | J ≈ 8.0, 1.5 |
| 6 | ~123-128 | ~7.40 | t | J ≈ 7.5 |
| 7 | ~130-135 | ~7.70 | t | J ≈ 7.8 |
| 8 | ~115-120 | ~7.60 | d | J ≈ 8.5 |
| 8a | ~140-145 | - | - | - |
| Undecenyl Side Chain | ||||
| 1' | ~30-35 | ~2.80 | t | J ≈ 7.5 |
| 2' | ~28-33 | ~1.70 | p | J ≈ 7.5 |
| 3' | ~28-33 | ~1.40 | m | - |
| 4' | ~28-33 | ~1.30 | m | - |
| 5' | ~25-30 | ~2.10 | m | - |
| 6' | ~128-132 | ~5.40 | m | - |
| 7' | ~128-132 | ~5.40 | m | - |
| 8' | ~26-31 | ~2.05 | m | - |
| 9' | ~31-36 | ~1.30 | m | - |
| 10' | ~22-27 | ~1.28 | m | - |
| 11' | ~14-18 | ~0.90 | t | J ≈ 7.0 |
Abbreviations: s = singlet, d = doublet, t = triplet, p = pentet, m = multiplet, dd = doublet of doublets.
Predicted Mass Spectrometry (MS) Data
Analysis via high-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) is recommended.
-
Molecular Formula: C₂₁H₂₉NO
-
Monoisotopic Mass: 311.2249 g/mol
-
Predicted [M+H]⁺: 312.2322
Table 2: Predicted ESI-MS/MS Fragmentation of the [M+H]⁺ Ion
| m/z of Fragment Ion | Predicted Lost Neutral Fragment | Possible Fragment Structure/Description |
| 294.2216 | H₂O (18.0106) | Loss of water (less common for 4-quinolones vs 4-hydroxyquinolines) |
| 284.2270 | CO (28.0051) | Loss of carbon monoxide from the quinolone ring, a characteristic fragmentation.[4] |
| 174.0913 | C₁₀H₁₈ (138.1409) | Cleavage of the side chain at the C1'-C2' bond. |
| 160.0757 | C₁₁H₂₀ (152.1565) | McLafferty-type rearrangement followed by cleavage of the side chain. |
| 146.0600 | C₁₂H₂₂ (168.1721) | Cleavage of the side chain with charge retention on the quinolone moiety. |
Experimental Protocols
Adherence to standardized protocols is critical for obtaining reproducible and high-quality data.[6]
NMR Spectroscopy Protocol
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing if required.
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
2. Instrument Parameters (General for a 400-600 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., zg30).[6]
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds (for qualitative analysis); for quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time.[7]
-
Number of Scans (NS): 16-64, depending on sample concentration.
-
Spectral Width (SW): 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled (e.g., zgpg30).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width (SW): 0-200 ppm.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse programs available on the spectrometer software.
-
Optimize spectral widths in both dimensions to cover all relevant signals.
-
Adjust the number of increments and scans to achieve adequate resolution and signal-to-noise ratio. HMBC experiments may require longer acquisition times to observe long-range correlations.
-
Mass Spectrometry Protocol
1. Sample Preparation (for LC-MS):
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).[8]
-
Perform a serial dilution to a final concentration of 1-10 µg/mL in the mobile phase solvent.[9]
-
Filter the final solution through a 0.2 µm syringe filter to remove any particulates that could block the instrument's fluidics.[9][10]
-
Transfer the filtered sample to an appropriate autosampler vial.[11]
2. Instrumentation and Analysis (ESI-QTOF or ESI-Orbitrap):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode, is typically effective for nitrogen-containing compounds.[4][12]
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution accurate mass measurements.
-
Acquisition Mode:
-
Full Scan MS: Acquire data over a mass range of m/z 50-500 to detect the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Isolate the predicted [M+H]⁺ ion (m/z 312.23) and subject it to collision-induced dissociation (CID) to generate fragment ions. This confirms the structure by comparing experimental fragments to predicted ones.
-
-
Data Processing:
-
Determine the elemental composition from the accurate mass of the parent ion.
-
Analyze the fragmentation pattern to confirm the connectivity of the quinolone core and the side chain.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.
Structural Elucidation Workflow
This diagram outlines the systematic process for identifying a novel compound like the target molecule.
Caption: Workflow for the structural elucidation of a novel natural or synthetic compound.
Predicted MS/MS Fragmentation Pathway
This diagram illustrates the primary predicted fragmentation pathways for the protonated molecule.
Caption: Predicted major fragmentation pathways for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. NP-MRD: Showing NP-Card for 2-[(1e)-undec-1-en-1-yl]-1h-quinolin-4-one (NP0246584) [np-mrd.org]
- 3. researchgate.net [researchgate.net]
- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 12. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone as a Quorum Sensing Molecule
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation, making it an attractive target for novel antimicrobial therapies.[1] In the opportunistic pathogen Pseudomonas aeruginosa, the pqs system, which utilizes 2-alkyl-4(1H)-quinolones (AQs) as signaling molecules, plays a pivotal role in its pathogenicity.[2] This technical guide focuses on a synthetic AQ derivative, 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone, a potential antagonist of the PqsR receptor, the transcriptional regulator of the pqs system. This document provides a comprehensive overview of its proposed synthesis, mechanisms of action, and detailed experimental protocols for its evaluation as a quorum sensing inhibitor.
The Pseudomonas aeruginosa Quorum Sensing Network: A Focus on the Pqs System
Pseudomonas aeruginosa employs a complex and interconnected QS network to regulate gene expression in a population density-dependent manner.[3] This network comprises three main systems: las, rhl, and pqs.[4] The pqs system relies on the production of 2-alkyl-4(1H)-quinolones (AQs), most notably 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor, 2-heptyl-4(1H)-quinolone (HHQ).[2][5] These molecules bind to and activate the LysR-type transcriptional regulator PqsR (also known as MvfR), leading to the upregulation of virulence genes and the biosynthetic operon pqsABCDE, which is responsible for AQ production, creating a positive feedback loop.[2][6]
Disruption of the PqsR-AQ interaction presents a promising strategy to attenuate P. aeruginosa virulence.[7][8] this compound is a synthetic molecule designed to act as a competitive antagonist of PqsR, thereby inhibiting the pqs QS system.
Synthesis of this compound
The synthesis of 2-alkyl-4(1H)-quinolones is often achieved through the Conrad-Limpach reaction, which involves the condensation of an aniline (B41778) with a β-ketoester.[9] To synthesize the title compound, a multi-step process is proposed, incorporating a Wittig or Horner-Wadsworth-Emmons reaction to introduce the (Z)-alkenyl side chain.
Proposed Synthetic Workflow
Biological Activity and Quorum Sensing Inhibition
This compound is hypothesized to function as a competitive antagonist of the PqsR receptor. By binding to the ligand-binding pocket of PqsR, it prevents the binding of the native autoinducers, HHQ and PQS. This inhibition is expected to downregulate the expression of PqsR-controlled genes, leading to a reduction in virulence factor production and biofilm formation.
PqsR Signaling Pathway and Antagonism
Quantitative Data (Hypothetical)
The following tables present hypothetical quantitative data for this compound, based on typical values observed for other potent PqsR antagonists.[10][11] These values would need to be determined experimentally.
Table 1: PqsR Antagonist Activity
| Compound | IC50 (µM) [PqsR reporter strain] | Kd (nM) [ITC] |
| This compound | 0.5 - 5.0 | 10 - 100 |
| Positive Control (e.g., M64) | 0.1 - 1.0 | 5 - 50 |
Table 2: Inhibition of Virulence Factor Production
| Compound | Pyocyanin (B1662382) Production (% of control) | Elastase Activity (% of control) |
| This compound (at 3x IC50) | 10 - 30% | 20 - 40% |
Table 3: Biofilm Inhibition
| Compound | Biofilm Formation (OD550) |
| Control (DMSO) | 1.0 ± 0.1 |
| This compound (at 3x IC50) | 0.3 ± 0.05 |
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of this compound.
Proposed Synthesis of this compound
This protocol is a proposed adaptation of the Conrad-Limpach reaction and subsequent alkyne reduction.[9]
-
Synthesis of the β-ketoester: React undec-6-ynoic acid with Meldrum's acid in the presence of a coupling agent (e.g., DCC) and a catalytic amount of DMAP in an appropriate solvent like dichloromethane (B109758) (DCM). The resulting adduct is then refluxed with an alcohol (e.g., ethanol) to yield the corresponding β-ketoester.
-
Conrad-Limpach Cyclization: Condense the β-ketoester with N-methylaniline in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water to form the enamine intermediate. The enamine is then cyclized at high temperature (e.g., in refluxing Dowtherm A) to yield 1-methyl-2-(6-undecynyl)-4(1H)-quinolone.
-
Lindlar Reduction: The alkyne is stereoselectively reduced to the (Z)-alkene using Lindlar's catalyst (Pd/CaCO3 poisoned with lead) under a hydrogen atmosphere. The reaction progress should be carefully monitored to avoid over-reduction to the alkane.
-
Purification: The final product is purified by column chromatography on silica (B1680970) gel.
PqsR Antagonist Reporter Assay
This assay utilizes a P. aeruginosa reporter strain carrying a PqsR-inducible promoter fused to a reporter gene (e.g., lux or lacZ).[2]
-
Grow the P. aeruginosa reporter strain overnight in a suitable medium (e.g., LB broth) at 37°C with shaking.
-
Dilute the overnight culture to an OD600 of 0.05 in fresh medium.
-
In a 96-well microtiter plate, add serial dilutions of the test compound (this compound) and a known PqsR agonist (e.g., HHQ or PQS) to induce the reporter. Include appropriate controls (vehicle, no agonist, no antagonist).
-
Add the diluted bacterial culture to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 6-8 hours).
-
Measure the reporter gene expression (luminescence or β-galactosidase activity).
-
Determine the IC50 value of the test compound.
Pyocyanin Production Inhibition Assay
Pyocyanin is a blue-green phenazine (B1670421) pigment and a key virulence factor of P. aeruginosa regulated by the pqs system.[1][12]
-
Grow P. aeruginosa (e.g., PAO1 or PA14 strain) overnight in LB broth at 37°C with shaking.
-
Inoculate fresh LB broth with the overnight culture to an initial OD600 of 0.05.
-
Add the test compound at various concentrations (typically around its IC50 for PqsR inhibition). Include a vehicle control.
-
Incubate the cultures for 18-24 hours at 37°C with shaking.
-
Centrifuge the cultures to pellet the cells.
-
Extract pyocyanin from the supernatant with chloroform (B151607).
-
Back-extract the pyocyanin from the chloroform layer into an acidic solution (0.2 M HCl), which turns pink.
-
Measure the absorbance of the pink solution at 520 nm.[13][14]
-
Quantify the pyocyanin concentration and calculate the percentage of inhibition relative to the control.
Biofilm Inhibition Assay
This assay quantifies the effect of the test compound on the formation of static biofilms.[15][16]
-
Grow P. aeruginosa overnight in a suitable medium.
-
Dilute the culture 1:100 in fresh medium.[16]
-
Dispense the diluted culture into a 96-well flat-bottom microtiter plate containing serial dilutions of the test compound.[15]
-
Incubate the plate statically at 37°C for 24-48 hours.[17]
-
Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS).
-
Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.[16]
Experimental Evaluation Workflow
Conclusion
This compound represents a promising scaffold for the development of novel anti-virulence agents targeting the pqs quorum sensing system of Pseudomonas aeruginosa. The proposed synthetic route and detailed experimental protocols provided in this guide offer a framework for its synthesis and comprehensive biological evaluation. Further investigation into the structure-activity relationship of this and related compounds could lead to the discovery of potent and specific PqsR antagonists with therapeutic potential.[18] The inhibition of quorum sensing presents a valuable strategy to combat bacterial infections by disarming pathogens rather than killing them, potentially reducing the selective pressure for the development of resistance.
References
- 1. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]
- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 3. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the modulation of Pseudomonas aeruginosa virulence and biofilm formation by selective histone deacetylase 6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Interference with Pseudomonas quinolone signal synthesis inhibits virulence factor expression by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of antagonists of PqsR, a key player in 2-alkyl-4-quinolone-dependent quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
- 14. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.10. Biofilm Inhibition Assay [bio-protocol.org]
- 16. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical synthesis of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone. This compound belongs to the class of 2-alkyl-4(1H)-quinolones (AQs), which are known for their significant role in bacterial quorum sensing, particularly in Pseudomonas aeruginosa.[1][2] The synthetic route described herein is a multi-step process commencing with the stereoselective formation of the (Z)-alkenyl side chain via a Wittig reaction, followed by the construction of a β-keto ester intermediate, and culminating in a Conrad-Limpach cyclization to yield the target quinolone. This guide is intended to furnish researchers with the necessary information to synthesize this and related compounds for further investigation into their biological activities and potential as antimicrobial agents or quorum sensing modulators.
Introduction
2-Alkyl-4(1H)-quinolones (AQs) are a class of secondary metabolites produced by certain bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa.[2] These molecules are key signaling molecules in the quorum sensing (QS) network, a cell-to-cell communication system that regulates the expression of virulence factors and biofilm formation.[1][3] The specific compound, this compound, features a C11 unsaturated alkyl chain at the 2-position and a methyl group on the nitrogen of the quinolone core. The presence of the N-methyl group and the specific geometry of the double bond in the side chain are expected to influence its biological activity, making its synthesis valuable for structure-activity relationship (SAR) studies.
The synthetic strategy outlined below is designed to be robust and adaptable for the synthesis of various analogs. It employs well-established organic reactions, ensuring accessibility for researchers with a foundational knowledge of synthetic chemistry.
Synthetic Scheme
The overall synthetic pathway for this compound is depicted below. The synthesis is divided into three main stages:
-
Stage 1: Synthesis of (Z)-6-Undecenyl Bromide. This stage involves the creation of the C11 alkenyl side chain with the desired (Z) stereochemistry using a Wittig reaction.
-
Stage 2: Synthesis of Ethyl 3-oxo-8-(Z)-tridecenoate. The synthesized alkyl bromide is used to alkylate ethyl acetoacetate (B1235776) to form the key β-keto ester intermediate.
-
Stage 3: Synthesis of this compound. The final step is the Conrad-Limpach condensation of the β-keto ester with N-methylaniline to form the target quinolone.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of (Z)-6-Undecenyl Bromide
This stage focuses on the stereoselective synthesis of the alkenyl bromide side chain. The Wittig reaction is employed to ensure the formation of the (Z)-isomer.
Protocol 1: Synthesis of (Z)-6-Undecenyl Bromide
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (5-bromopentyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.05 eq, solution in hexanes) dropwise to the suspension with vigorous stirring. The color of the reaction mixture will typically change to a deep red or orange, indicating the formation of the ylide.
-
Allow the reaction mixture to stir at -78 °C for 1 hour.
-
Wittig Reaction: To the ylide solution, add a solution of pentanal (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient to afford (Z)-1-bromo-6-undecene.
| Parameter | Value | Reference |
| Reactants | Pentanal, (5-Bromopentyl)triphenylphosphonium bromide, n-Butyllithium | General Wittig reaction protocols[4] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [4] |
| Temperature | -78 °C to room temperature | [4] |
| Reaction Time | ~12-16 hours | [4] |
| Typical Yield | 70-85% (for similar Wittig reactions) | [4] |
| Purification | Flash column chromatography |
Stage 2: Synthesis of Ethyl 3-oxo-8-(Z)-tridecenoate
The synthesized (Z)-6-undecenyl bromide is used to alkylate ethyl acetoacetate to generate the β-keto ester precursor required for the quinolone ring formation.
Protocol 2: Synthesis of Ethyl 3-oxo-8-(Z)-tridecenoate
-
Enolate Formation: In a round-bottom flask, dissolve sodium metal (1.05 eq) in absolute ethanol (B145695) under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature with stirring.
-
Alkylation: Add (Z)-6-undecenyl bromide (1.0 eq), synthesized in Stage 1, to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield ethyl 3-oxo-8-(Z)-tridecenoate.
| Parameter | Value | Reference |
| Reactants | Ethyl acetoacetate, (Z)-6-Undecenyl bromide, Sodium ethoxide | General acetoacetic ester synthesis protocols[5][6] |
| Solvent | Absolute Ethanol | [5] |
| Temperature | Reflux | [5] |
| Reaction Time | 4-6 hours | [5] |
| Typical Yield | 60-75% (for similar alkylations) | [5][6] |
| Purification | Vacuum distillation or flash column chromatography | [5] |
Stage 3: Synthesis of this compound
The final stage involves the Conrad-Limpach cyclization of the β-keto ester with N-methylaniline to construct the quinolone core.
Protocol 3: Synthesis of this compound
-
Condensation: In a round-bottom flask, mix ethyl 3-oxo-8-(Z)-tridecenoate (1.0 eq) and N-methylaniline (1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture at 100-120 °C for 1-2 hours to form the enamine intermediate, removing the water formed using a Dean-Stark apparatus.
-
Cyclization: Increase the temperature of the reaction mixture to 250 °C in a high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
Maintain this temperature for 30-60 minutes to effect the cyclization.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Dilute the mixture with a non-polar solvent like hexane or petroleum ether to further precipitate the product.
-
Collect the solid product by filtration and wash with the non-polar solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.
| Parameter | Value | Reference |
| Reactants | Ethyl 3-oxo-8-(Z)-tridecenoate, N-Methylaniline, Acid catalyst | General Conrad-Limpach reaction protocols[7][8][9] |
| Solvent | Diphenyl ether or Dowtherm A (for cyclization) | [8] |
| Temperature | 100-120 °C (condensation), 250 °C (cyclization) | [7][8] |
| Reaction Time | 1-2 hours (condensation), 30-60 minutes (cyclization) | [7][8] |
| Typical Yield | 50-70% (for similar cyclizations) | [8] |
| Purification | Precipitation and recrystallization | General purification methods for quinolones[2] |
Biological Context: Quorum Sensing in Pseudomonas aeruginosa
The target molecule is an analog of naturally occurring 2-alkyl-4-quinolones that function as signaling molecules in the Pseudomonas aeruginosa quorum sensing system. These molecules, such as 2-heptyl-4-quinolone (HHQ) and 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), regulate the expression of a wide array of virulence factors.[1][10] The signaling pathway is primarily mediated by the transcriptional regulator PqsR (also known as MvfR).[11] HHQ and PQS bind to PqsR, leading to the activation of the pqsABCDE operon, which is responsible for the biosynthesis of more AQs in a positive feedback loop.[12] PqsE, another protein encoded by this operon, also plays a crucial role in regulating virulence, acting both dependently and independently of PqsR.[13] The synthesis of compounds like this compound is therefore of significant interest for developing probes to study this pathway and for identifying potential antagonists that could serve as anti-virulence agents.
Caption: The PqsR-mediated quorum sensing pathway in Pseudomonas aeruginosa.
Conclusion
The protocols and application notes provided in this document offer a comprehensive guide for the synthesis of this compound. By following the outlined three-stage synthetic route, researchers can access this and related molecules for a variety of applications, including the study of bacterial quorum sensing, the development of novel antibacterial agents, and the exploration of structure-activity relationships within the 2-alkyl-4-quinolone class of compounds. The provided diagram of the PqsR signaling pathway offers a biological context for the importance of these synthetic efforts.
References
- 1. Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa and other bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. Frontiers | Contribution of the Alkylquinolone Quorum-Sensing System to the Interaction of Pseudomonas aeruginosa With Bronchial Epithelial Cells [frontiersin.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. synarchive.com [synarchive.com]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. jptcp.com [jptcp.com]
- 10. Frontiers | Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa | PLOS Pathogens [journals.plos.org]
Application Notes and Protocols for the Chemical Synthesis of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the chemical synthesis of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone, a molecule of interest for its structural similarity to bacterial quorum sensing signals. This document outlines a plausible multi-step synthetic pathway, including detailed experimental protocols for each key transformation. The synthesis leverages established organic chemistry reactions, including the Conrad-Limpach reaction for the formation of the quinolone core, a Z-selective Horner-Wadsworth-Emmons reaction for the installation of the unsaturated side chain, and a final N-methylation step. Quantitative data from analogous reactions are summarized to provide expected yields and reaction parameters. Furthermore, the potential biological context of this molecule within the Pseudomonas aeruginosa quorum sensing (QS) network is discussed and visualized.
Introduction
Quinolone compounds are a significant class of heterocyclic molecules with a broad range of biological activities.[1] Notably, 2-alkyl-4(1H)-quinolones (AQs) are employed by the opportunistic human pathogen Pseudomonas aeruginosa as signaling molecules in its quorum sensing (QS) system.[2] This cell-to-cell communication network regulates the expression of virulence factors and biofilm formation, making it a prime target for the development of novel anti-infective agents.[3] The specific molecule, this compound, is a synthetic analogue of these natural signaling molecules and is of interest for probing the structure-activity relationships of PQS receptor (PqsR) agonists and antagonists. Its synthesis requires a strategic approach to control the stereochemistry of the unsaturated alkyl side chain and to achieve the desired N-methylation of the quinolone core.
Proposed Synthetic Pathway
A plausible and efficient three-stage synthetic route for this compound is proposed. The overall workflow is depicted below.
Caption: Proposed three-stage synthesis of the target molecule.
Experimental Protocols
Stage 1: Synthesis of 2-Methyl-4(1H)-quinolone (Quinolone Core) via Conrad-Limpach Reaction
The Conrad-Limpach reaction is a classic and effective method for the synthesis of 4-hydroxyquinolines from anilines and β-ketoesters.[4]
Protocol:
-
Reaction Setup: In a 500-mL three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and an air condenser, place 150 mL of a high-boiling point solvent such as Dowtherm A or diphenyl ether.[5][6]
-
Heating: Heat the solvent to reflux (approximately 250-260 °C) with vigorous stirring.[5]
-
Addition of Reactant: Add 65 g (0.32 mol) of ethyl β-anilinocrotonate (prepared from aniline and ethyl acetoacetate) rapidly through the dropping funnel.[5]
-
Reaction: Continue stirring and refluxing for 10–15 minutes after the addition is complete. The ethanol (B145695) formed during the condensation can be collected or allowed to evaporate.[5]
-
Workup: Allow the mixture to cool to room temperature, during which a yellow solid should precipitate. Add approximately 200 mL of petroleum ether to the mixture.[5]
-
Purification: Collect the solid by filtration, wash with petroleum ether, and air dry. For further purification, recrystallize the crude product from boiling water with the addition of decolorizing carbon to obtain white, needle-like crystals of 2-methyl-4-hydroxyquinoline.[5]
Stage 2: Synthesis of 2-[(Z)-6-undecenyl]-4(1H)-quinolone via Z-selective Horner-Wadsworth-Emmons (HWE) Reaction
This stage involves the conversion of the 2-methyl group to an aldehyde, followed by a Z-selective Horner-Wadsworth-Emmons olefination to introduce the desired undecenyl side chain.
Part A: Oxidation of 2-Methyl-4(1H)-quinolone to 2-Formyl-4(1H)-quinolone
A plausible method for this transformation is selenium dioxide oxidation.
Protocol:
-
Reaction Setup: In a suitable flask, dissolve 2-methyl-4(1H)-quinolone in a solvent such as dioxane or acetic acid.
-
Reagent Addition: Add a stoichiometric amount of selenium dioxide (SeO₂).
-
Reaction: Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Workup and Purification: After completion, cool the reaction mixture, filter to remove selenium metal, and concentrate the solvent. The crude product can be purified by column chromatography.
Part B: Z-selective Horner-Wadsworth-Emmons (HWE) Reaction
The Still-Gennari modification of the HWE reaction is employed to achieve high Z-selectivity.[7]
Protocol:
-
Phosphonate Synthesis: Prepare the required (Z)-5-decenyl-diethylphosphonate via an Arbuzov reaction between the corresponding alkyl halide and triethyl phosphite.
-
Reaction Setup: To a solution of the phosphonate in anhydrous THF at -78 °C under an inert atmosphere, add a strong base such as potassium bis(trimethylsilyl)amide (KHMDS) in the presence of 18-crown-6.[7]
-
Aldehyde Addition: After stirring for approximately one hour, add a solution of 2-formyl-4(1H)-quinolone in anhydrous THF.
-
Reaction: Maintain the reaction at -78 °C for several hours, then allow it to warm to room temperature and stir overnight.[8]
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield 2-[(Z)-6-undecenyl]-4(1H)-quinolone.[8]
Stage 3: N-Methylation of 2-[(Z)-6-undecenyl]-4(1H)-quinolone
The final step is the methylation of the nitrogen atom of the quinolone ring.
Protocol:
-
Reaction Setup: Dissolve 2-[(Z)-6-undecenyl]-4(1H)-quinolone in a suitable solvent such as DMF or acetone.
-
Base and Methylating Agent: Add a base, such as potassium carbonate (K₂CO₃), followed by the methylating agent, methyl iodide (MeI).[9]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Workup: After the reaction is complete, filter off the base and evaporate the solvent.
-
Purification: The residue can be purified by column chromatography to yield the final product, this compound.[9]
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for reactions analogous to the ones described in the protocols.
| Stage | Reaction | Key Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | Conrad-Limpach | Aniline, Ethyl Acetoacetate, Dowtherm A | 250-260 | 0.25 | ~95 | [4] |
| 2 | Z-selective HWE | Phosphonate, Aldehyde, KHMDS, 18-crown-6, THF | -78 to RT | 12-24 | 70-90 | [7][8] |
| 3 | N-Methylation | Alkylquinolone, MeI, K₂CO₃, Acetone | RT - 50 | 4-12 | 50-70 | [9] |
Note: Yields are approximate and can vary based on the specific substrates and reaction scale.
Biological Context: Quorum Sensing in Pseudomonas aeruginosa
The target molecule is structurally related to 2-heptyl-3-hydroxy-4-quinolone, also known as the Pseudomonas Quinolone Signal (PQS), a key signaling molecule in the QS network of P. aeruginosa.[10] This network is a hierarchical system that controls the expression of numerous virulence factors. The PQS system is itself regulated by the las and rhl QS systems and integrates signals related to iron availability.[11]
The central receptor of the PQS system is the transcriptional regulator PqsR (also known as MvfR).[12] PQS and its precursor, 2-heptyl-4(1H)-quinolone (HHQ), bind to and activate PqsR, leading to the upregulation of the pqsABCDE operon, which is responsible for the biosynthesis of AQs.[11] This creates a positive feedback loop. PqsE, a protein encoded by the pqs operon, has a dual function. It is involved in AQ biosynthesis and also acts as a regulator, enhancing the activity of the rhl system.[13][14]
The synthesized this compound could potentially interact with PqsR, acting as either an agonist, potentiating the QS response, or as an antagonist, inhibiting it. Such molecules are valuable tools for studying the PQS signaling pathway and for developing anti-virulence strategies against P. aeruginosa.
Caption: Role of AQs in the PQS quorum sensing system.
Conclusion
This document provides a detailed guide for the synthesis of this compound and places the molecule in a relevant biological context. The provided protocols, based on established and reliable chemical transformations, offer a solid foundation for researchers to produce this and related compounds for further investigation into the modulation of bacterial quorum sensing and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa and other bacterial species - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of antagonists of PqsR, a key player in 2-alkyl-4-quinolone-dependent quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. ovid.com [ovid.com]
- 11. The third quorum-sensing system of Pseudomonas aeruginosa: Pseudomonas quinolone signal and the enigmatic PqsE protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa | PLOS Pathogens [journals.plos.org]
- 13. PqsE functions independently of PqsR-Pseudomonas quinolone signal and enhances the rhl quorum-sensing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Detection of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone is a member of the 2-alkyl-4(1H)-quinolone (AQ) family of compounds. AQs are notable for their role as quorum sensing signal molecules in bacteria, particularly in the opportunistic pathogen Pseudomonas aeruginosa. These molecules are integral to the regulation of virulence factors and biofilm formation, making their detection and quantification crucial for research in microbiology, infectious diseases, and drug development aimed at anti-virulence strategies. This document provides detailed analytical methods for the sensitive and specific detection of this compound in various matrices.
Chemical Information
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₂₁H₂₉NO |
| Molecular Weight | 311.47 g/mol |
| Class | 2-Alkyl-4(1H)-quinolone (AQ) |
Analytical Methodologies
The primary methods for the detection and quantification of this compound are based on chromatographic separation coupled with various detection techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A cost-effective method suitable for the quantification of higher concentrations of the analyte.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Offers higher sensitivity and selectivity compared to UV detection, leveraging the native fluorescence of the quinolone ring.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The gold standard for trace-level quantification due to its exceptional sensitivity and selectivity, enabling the confirmation of the analyte's identity through its specific mass-to-charge ratio and fragmentation pattern.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. Note that the values for this compound are projected based on data from structurally similar 2-alkyl-4-quinolones, as specific validated data for this exact analyte is not widely published.
| Parameter | HPLC-UV | HPLC-FLD | LC-MS/MS |
| Limit of Detection (LOD) | ~50 - 100 ng/mL | ~5 - 10 ng/mL | ~0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | ~150 - 300 ng/mL | ~15 - 30 ng/mL | ~0.3 - 3 ng/mL |
| Linearity (r²) | >0.995 | >0.998 | >0.999 |
| Linear Range | 0.3 - 50 µg/mL | 0.03 - 10 µg/mL | 0.001 - 1 µg/mL |
| Accuracy (% Recovery) | 85 - 110% | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% | < 10% |
Experimental Protocols
Protocol 1: Sample Preparation from Bacterial Culture Supernatant
This protocol details the extraction of this compound from bacterial culture supernatants for subsequent analysis.
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (B1210297) (HPLC grade)
-
Formic acid (ACS grade)
-
Anhydrous sodium sulfate (B86663)
-
Methanol (HPLC grade)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Centrifuge the bacterial culture at 5,000 x g for 15 minutes to pellet the cells.
-
Carefully collect the supernatant.
-
To 10 mL of the supernatant, add 10 mL of ethyl acetate acidified with 0.1% formic acid.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction of the aqueous layer with another 10 mL of acidified ethyl acetate.
-
Combine the organic extracts.
-
Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness using a rotary evaporator at 40°C or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase for the chosen analytical method.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Protocol 2: HPLC-UV Analysis
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 60% A, 40% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: Hold at 5% A, 95% B
-
20.1-25 min: Return to 60% A, 40% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm and 325 nm (Quinolones typically have two main absorption bands; monitoring both can aid in identification)[1].
Protocol 3: HPLC-FLD Analysis
Instrumentation:
-
HPLC system with a fluorescence detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Same as HPLC-UV method.
-
Fluorescence Detector Settings (Estimated):
-
Excitation Wavelength: 280 nm
-
Emission Wavelength: 420 nm
-
Note: These are estimated wavelengths based on the general class of quinolones. Optimization is recommended for maximum sensitivity.
-
Protocol 4: LC-MS/MS Analysis
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 70% A, 30% B
-
1-8 min: Linear gradient to 5% A, 95% B
-
8-10 min: Hold at 5% A, 95% B
-
10.1-12 min: Return to 70% A, 30% B (equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Multiple Reaction Monitoring (MRM) Transitions (Proposed):
-
Precursor Ion (Q1): 312.2 m/z ([M+H]⁺)
-
Product Ions (Q3):
-
Quantifier: To be determined empirically, likely involving cleavage of the undecenyl chain. A plausible fragment would be the loss of the alkyl chain, resulting in a fragment around m/z 173.1.
-
Qualifier: To be determined empirically, a second characteristic fragment.
-
-
Note: The precursor ion is calculated based on the molecular weight of 311.47. The product ions need to be determined by infusing a standard of the analyte and performing a product ion scan.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound.
Quorum Sensing Signaling Pathway in P. aeruginosa
Caption: Simplified PQS quorum sensing pathway in Pseudomonas aeruginosa.
References
mass spectrometry of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone
An Application Note on the Mass Spectrometry of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a member of the 2-alkyl-4(1H)-quinolone family of compounds. These molecules are of significant interest due to their structural similarity to naturally occurring quinolone alkaloids, which exhibit a wide range of biological activities. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The document outlines a proposed fragmentation pathway, sample preparation, and instrumental parameters.
Predicted Mass Spectrometric Fragmentation
The fragmentation of this compound in positive ion electrospray ionization (ESI+) mode is anticipated to proceed through several key pathways, based on the known behavior of similar quinolone structures.[1] The primary fragmentation is expected to involve the long undecenyl side chain, with additional characteristic losses from the quinolone core.
The protonated molecule, [M+H]⁺, with a calculated m/z of 312.2322, serves as the precursor ion. The most probable fragmentation events include:
-
Cleavage of the Alkyl Chain: The undecenyl side chain is susceptible to fragmentation at various points along its length. Cleavage at the benzylic position is particularly favored due to the stability of the resulting quinolone-containing fragment.
-
Neutral Losses from the Quinolone Ring: Following or preceding side-chain fragmentation, the quinolone ring can undergo characteristic neutral losses, such as the loss of carbon monoxide (CO).[1]
These predicted fragmentation patterns are crucial for developing Multiple Reaction Monitoring (MRM) methods for sensitive and specific quantification.[2][3]
Quantitative Data Summary
The table below summarizes the theoretical monoisotopic mass and the predicted major fragment ions of this compound in positive ESI-MS/MS.
| Description | Ion | Proposed Formula | Calculated m/z |
| Precursor Ion | [M+H]⁺ | [C₂₁H₃₀NO]⁺ | 312.2322 |
| Fragment Ion 1 | [M+H - C₅H₉]⁺ | [C₁₆H₁₉NO]⁺ | 242.1596 |
| Fragment Ion 2 | [M+H - C₈H₁₅]⁺ | [C₁₃H₁₃NO]⁺ | 200.1075 |
| Fragment Ion 3 | [Fragment 2 - CO]⁺ | [C₁₂H₁₃N]⁺ | 172.1072 |
| Fragment Ion 4 | Quinolone Core | [C₁₀H₈NO]⁺ | 158.0606 |
Experimental Protocols
This section details the recommended methodology for the LC-MS/MS analysis of this compound.
Sample Preparation
A robust sample preparation protocol is essential for accurate and reproducible results. The following is a general procedure that can be adapted for various matrices.
a) Standard Solution Preparation:
-
Prepare a stock solution of 1 mg/mL of this compound in methanol (B129727).
-
Perform serial dilutions with a 50:50 mixture of methanol and water to prepare working standards at the desired concentrations.
b) Extraction from Biological Matrix (e.g., Plasma, Urine) using Solid-Phase Extraction (SPE):
-
Condition an Oasis MAX SPE cartridge (500 mg, 6 cc) with 1 mL of methanol, followed by 1 mL of 5 N NaOH, and finally 1 mL of water.[4]
-
Load 5 mL of the pre-treated sample extract.[4]
-
Wash the cartridge with 1 mL of 5% ammonia (B1221849) in water, followed by 1 mL of methanol.[4]
-
Elute the analyte with 5 mL of 4% formic acid in methanol.[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the residue in 500 µL of the initial mobile phase.[5][6]
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in Water[2] |
| Mobile Phase B | Acetonitrile[2][3] |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18.1-20 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Capillary Voltage | 3.0 kV[7] |
| Source Temperature | 150°C[7] |
| Desolvation Temperature | 450°C[7] |
| Cone Gas Flow | 50 L/h (Nitrogen) |
| Desolvation Gas Flow | 600 L/h (Nitrogen)[7] |
| Scan Mode | Full Scan (m/z 100-400) and Product Ion Scan of m/z 312.23 |
| Collision Energy | Ramped (10-40 eV) to observe multiple fragments |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation of this compound.
Conclusion
This application note provides a comprehensive, albeit theoretical, framework for the mass spectrometric analysis of this compound. The proposed fragmentation pathway and detailed LC-MS/MS protocol offer a solid starting point for researchers working on the identification, characterization, and quantification of this and related compounds. The methodologies are based on established principles for quinolone analysis and can be further optimized to meet specific experimental needs.
References
Application Notes and Protocols for In Vitro Assays of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone is a member of the 2-alkyl-4(1H)-quinolone (AHQ) class of compounds. AHQs are known for their diverse biological activities, including antimicrobial, antifungal, and cytotoxic properties.[1][2] This document provides detailed application notes and protocols for a range of in vitro assays to evaluate the biological activity of this specific quinolone derivative. While specific experimental data for this compound is limited in publicly available literature, the protocols provided are based on established methodologies for analogous compounds. The quantitative data presented is derived from closely related 2-alkyl-4-quinolone compounds to serve as a reference point for experimental design and data interpretation.
Data Presentation: In Vitro Activities of Related 2-Alkyl-4(1H)-quinolones
The following tables summarize the reported in vitro activities of 2-alkyl-4-quinolone derivatives that are structurally similar to this compound. This data can be used to estimate the potential activity spectrum and effective concentration range for the compound of interest.
Table 1: Antibacterial and Antimycobacterial Activity of 2-Alkyl-4-quinolone N-oxides [1]
| Compound | Organism | Assay | Activity (μg/mL) |
| 2-n-octyl-4-quinolone N-oxide | Bacillus cereus | IC50 | 6.25 |
| 2-((Z)-undec-4′-enyl)-4-quinolone N-oxide | Bacillus cereus | IC50 | 25 |
| 2-n-octyl-4-quinolone N-oxide | Mycobacterium tuberculosis | MIC | 50 |
| 2-((Z)-undec-4′-enyl)-4-quinolone N-oxide | Mycobacterium tuberculosis | MIC | 50 |
Table 2: Antimalarial Activity of 2-Alkyl-4-quinolones [1]
| Compound | Organism | Assay | Activity (μg/mL) |
| 2-undecyl-4(1H)-quinolone | Plasmodium falciparum | IC50 | 0.25 |
Table 3: Cytotoxicity of Substituted 4-(1H)-Quinolone Derivatives [3]
| Compound | Cell Line | Assay | Activity (µM) |
| Compound 5a | Plasmodium falciparum | IC50 | 0.09 |
| Compound 5a | L-6 (Rat myoblasts) | IC50 | 3.8 |
| Compound 10a | Trypanosoma brucei rhodesiense | IC50 | 1.25 |
| Compound 10a | L-6 (Rat myoblasts) | IC50 | 25.8 |
| Compound 19 | Trypanosoma brucei rhodesiense | IC50 | 1.07 |
| Compound 19 | L-6 (Rat myoblasts) | IC50 | 36.4 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for assessing the antibacterial activity of this compound.[4]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Bacillus subtilis)
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile saline or MHB
-
Microplate reader (optional)
Procedure:
-
Preparation of Quinolone Dilutions:
-
Prepare a series of two-fold dilutions of the quinolone compound in a 96-well microtiter plate using MHB.
-
The final volume in each well should be 50 µL, with concentrations typically ranging from 0.008 to 128 µg/mL.
-
Include a growth control well (MHB with no quinolone) and a sterility control well (MHB only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Within 15 minutes of preparing the final inoculum, add 50 µL to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the quinolone that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a microplate reader.[4]
-
References
Application Notes and Protocols for Antibacterial Activity Testing of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for evaluating the antibacterial properties of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone. This document outlines the established mechanism of action for quinolone antibiotics, followed by detailed, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC), performing Agar Disk Diffusion Susceptibility Testing, and establishing the Minimum Bactericidal Concentration (MBC). Data presentation tables and illustrative diagrams are included to facilitate experimental design, execution, and interpretation for drug development and microbiological research professionals.
Introduction and Mechanism of Action
This compound belongs to the quinolone class of synthetic antibacterial agents.[1][2] Quinolones are broad-spectrum antibiotics known for their efficacy against both Gram-positive and Gram-negative bacteria.[1][2] The primary mechanism of action for quinolone antibiotics involves the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV.[3][4][5]
These type II topoisomerase enzymes are crucial for modulating DNA topology, which is necessary for processes like DNA synthesis and cell division.[4] Quinolones stabilize the complex formed between these enzymes and the bacterial DNA, which leads to double-stranded breaks in the chromosome.[3][6] This chromosomal fragmentation ultimately triggers a cascade of events leading to bacterial cell death.[1][3] Because eukaryotic cells do not possess DNA gyrase or topoisomerase IV, these compounds exhibit selective toxicity towards bacteria.[7]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Biofilm Inhibition Assays Using 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilm formation is a critical survival mechanism for many pathogenic bacteria, contributing to chronic infections and increased resistance to antimicrobial agents.[1] Quorum sensing (QS), a cell-to-cell communication process, plays a pivotal role in regulating biofilm development in many bacterial species, including the opportunistic pathogen Pseudomonas aeruginosa.[1][2] The Pseudomonas quinolone signal (PQS) system is a key component of the QS network in P. aeruginosa.[3][4] PQS, or 2-heptyl-3-hydroxy-4-quinolone, and its precursor 2-heptyl-4-quinolone (HHQ) are signaling molecules that regulate the expression of numerous virulence factors and are essential for mature biofilm formation.[3][4]
1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone is a synthetic analogue of the 2-alkyl-4(1H)-quinolone family of signaling molecules. Its structural similarity to endogenous QS molecules suggests its potential to interfere with the PQS signaling pathway, thereby inhibiting biofilm formation. These application notes provide detailed protocols for assessing the biofilm inhibition activity of this compound.
Hypothesized Mechanism of Action: Interference with PQS Quorum Sensing
It is hypothesized that this compound acts as an antagonist to the PqsR (MvfR) receptor, the transcriptional regulator that binds PQS and HHQ.[2] By competitively binding to PqsR, the compound may prevent the activation of the pqsA-E operon, which is responsible for the synthesis of HHQ and other 2-alkyl-4(1H)-quinolones.[2][5] This disruption of the PQS signaling cascade is expected to lead to a downstream reduction in the production of virulence factors and a decreased ability to form a mature biofilm.[3][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 4. Pseudomonas Quinolone Signal-Induced Outer Membrane Vesicles Enhance Biofilm Dispersion in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone: A Natural Quinolone Alkaloid for Microbiological Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone is a naturally occurring quinolone alkaloid isolated from the fruits of the traditional Chinese medicinal plant Evodia rutaecarpa. Belonging to the broad class of quinolone compounds, which includes well-known synthetic antibacterial agents, this natural product and its analogs present a promising area for microbiological research, particularly in the discovery of new anti-infective agents. Quinolone alkaloids from Evodia rutaecarpa have demonstrated a range of biological activities, including antibacterial, antimycobacterial, and cytotoxic effects.[1][2] This document provides an overview of the potential applications of this compound as a research tool in microbiology, along with generalized protocols for its investigation.
While specific microbiological data for this compound is limited in publicly available literature, research on structurally similar compounds from the same natural source provides a strong basis for its potential applications.
Potential Applications in Microbiology
Based on the known activities of related quinolone alkaloids from Evodia rutaecarpa, this compound is a candidate for investigation in the following areas:
-
Antibacterial Activity: As a member of the quinolone class of compounds, it is a prime candidate for screening against a panel of pathogenic bacteria.
-
Antimycobacterial Activity: Structurally similar compounds have shown potent activity against Mycobacterium species, suggesting its potential as a lead compound for new anti-tuberculosis drugs.[2]
-
Quorum Sensing Inhibition: Many natural products are known to interfere with bacterial cell-to-cell communication (quorum sensing), which regulates virulence factor production and biofilm formation. The quinolone core is a known scaffold for quorum sensing molecules in bacteria like Pseudomonas aeruginosa, making this compound a candidate for quorum sensing inhibition studies.
-
Antifungal Activity: Although less common for quinolones, some exhibit antifungal properties, warranting investigation against fungal pathogens.
-
Synergistic Activity with Known Antibiotics: This compound can be tested in combination with existing antibiotics to identify potential synergistic effects that could enhance their efficacy or overcome resistance.
Data Presentation: Antibacterial Activity of Structurally Similar Quinolone Alkaloids
| Compound Name | Test Organism | MIC (µg/mL) | Reference |
| Euocarpine A | Staphylococcus aureus | 16 | [1] |
| Staphylococcus epidermidis | 8 | [1] | |
| Bacillus subtilis | 4 | [1] | |
| Euocarpine B | Staphylococcus aureus | 32 | [1] |
| Staphylococcus epidermidis | 16 | [1] | |
| Bacillus subtilis | 8 | [1] | |
| Euocarpine C | Staphylococcus aureus | 64 | [1] |
| Staphylococcus epidermidis | 32 | [1] | |
| Bacillus subtilis | 16 | [1] | |
| 1-methyl-2-undecyl-4(1H)-quinolone | Mycobacterium fortuitum | 32 | [2] |
| Mycobacterium smegmatis | 2 | [2] | |
| Mycobacterium phlei | 8 | [2] | |
| 1-methyl-2-[(Z)-8-tridecenyl]-4-(1H)-quinolone | Helicobacter pylori | <0.05 | |
| 1-methyl-2-[(Z)-7-tridecenyl]-4-(1H)-quinolone | Helicobacter pylori | <0.05 |
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound in a microbiology laboratory.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the test compound against a panel of bacteria.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in CAMHB in the 96-well plate. The final concentrations may range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Protocol 2: Quorum Sensing Inhibition Assay using Chromobacterium violaceum
This protocol uses the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein (B1683560) in response to quorum sensing signals. Inhibition of this pigment production indicates potential quorum sensing inhibitory activity.
Materials:
-
This compound
-
DMSO
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar (B569324)
-
Sterile petri dishes and test tubes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO.
-
Overnight Culture: Grow C. violaceum in LB broth overnight at 30°C.
-
Agar Overlay: Prepare LB agar plates. In a separate tube, mix a small volume of the overnight C. violaceum culture with molten soft LB agar (0.7% agar) and pour it over the surface of the prepared LB agar plates.
-
Application of Compound: Once the soft agar has solidified, place sterile paper discs impregnated with different concentrations of the test compound onto the agar surface. A DMSO-only disc should be used as a negative control.
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Observation: A clear zone of no growth around the disc indicates antibacterial activity. A colorless, opaque zone of growth around the disc indicates quorum sensing inhibition (inhibition of violacein production without inhibiting growth).
Signaling Pathways
While the specific molecular targets of this compound are yet to be elucidated, synthetic quinolones are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. This leads to the fragmentation of the bacterial chromosome and ultimately cell death. It is plausible that this natural quinolone alkaloid shares a similar mechanism of action.
In the context of quorum sensing, particularly in Pseudomonas aeruginosa, the PQS (Pseudomonas Quinolone Signal) system is a well-characterized pathway. PQS and its precursor HHQ are 2-alkyl-4-quinolones that regulate the expression of numerous virulence factors. A compound like 1-Methyl-2-[(Z)-6-undecenyl]-4(H)-quinolone could potentially act as an antagonist to the PQS receptor, PqsR, thereby inhibiting quorum sensing-mediated gene expression.
References
Application Notes and Protocols for 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses and experimental protocols for 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone and structurally related 2-alkyl-4(1H)-quinolones in cell culture experiments. The information is based on published data for similar compounds, such as the Pseudomonas quinolone signal (PQS) and its precursor, 2-heptyl-4-quinolone (HHQ), which share the core 2-alkyl-4(1H)-quinolone structure.
Introduction
This compound belongs to the class of 2-alkyl-4(1H)-quinolones, a group of compounds known for their diverse biological activities. While specific data on this particular molecule is limited, its structural similarity to well-studied bacterial signaling molecules like PQS suggests a range of potential applications in eukaryotic cell culture, including studies on immunomodulation, cancer cell cytotoxicity, neuroprotection, and cellular stress responses. These compounds are known to interact with various cellular pathways, making them valuable tools for drug discovery and cell biology research.
Potential Applications in Cell Culture
-
Immunomodulation: Investigation of anti-inflammatory and immunomodulatory effects on immune cells (e.g., macrophages, lymphocytes, dendritic cells).
-
Anticancer Research: Evaluation of cytotoxic and apoptotic effects on various cancer cell lines.
-
Neuroscience: Assessment of neuroprotective or neurotoxic effects on neuronal cell models.
-
Cellular Stress and Signaling: Studying the induction of reactive oxygen species (ROS), modulation of signaling pathways (e.g., NF-κB, MAPK), and effects on iron metabolism.
Data Presentation: Cytotoxicity of Quinolone Derivatives
The following table summarizes the cytotoxic activities (IC50 values) of various quinolone derivatives against different human cancer cell lines, providing a reference for designing experiments with this compound.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Ciprofloxacin Derivatives | T-24 (Bladder Cancer) | 3.36 - 28.55 | [1] |
| PC-3 (Prostate Cancer) | 3.24 - 19.33 | [1] | |
| OVCAR-3 (Ovarian Cancer) | 44.34 | [1] | |
| A-549 (Lung Cancer) | 67.65 | [1] | |
| Levofloxacin Derivatives | MCF-7 (Breast Cancer) | 1.69 - 2.82 | [1] |
| A549 (Lung Cancer) | 2.62 - 3.81 | [1] | |
| SKOV3 (Ovarian Cancer) | 1.92 - 4.76 | [1] | |
| Norfloxacin Derivatives | MCF7 (Breast Cancer) | Varies | [2] |
| MDA-MB231 (Breast Cancer) | Varies | [2] | |
| RT112 (Bladder Cancer) | Varies | [2] | |
| Quinolone Hybrids | HCT116 (Colon Cancer) | 0.34 - 22.4 | [3] |
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: Due to its lipophilic nature, dissolve the compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Further dilutions should be made in the appropriate cell culture medium.
-
Solvent Control: Always include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
-
Concentration Range: Based on data from similar compounds, a starting concentration range of 1-100 µM is recommended for initial screening experiments.
Protocol: Cytotoxicity Assay using MTT
This protocol determines the effect of the compound on cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the generation of intracellular ROS using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[4]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DCFH-DA probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells and treat with the compound for a specified time (e.g., 4 hours).[5]
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a flow cytometer or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.
Protocol: Immunomodulatory Effects on Cytokine Production
This protocol assesses the effect of the compound on the production of pro-inflammatory cytokines in immune cells.
Materials:
-
Immune cell line (e.g., J774A.1 macrophages) or primary immune cells
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS) to stimulate an inflammatory response
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Seed immune cells in a 24-well plate.
-
Pre-treat the cells with different concentrations of the compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL).
-
Incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.[6]
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate potential signaling pathways that may be modulated by 2-alkyl-4(1H)-quinolones based on studies of related compounds.
Caption: Proposed mechanism of immunomodulation by 2-alkyl-4(1H)-quinolones via the NF-κB pathway.
Caption: Simplified intrinsic apoptosis pathway potentially induced by 2-alkyl-4(1H)-quinolones.
Experimental Workflows
The following diagrams outline the general workflows for the described experimental protocols.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
References
- 1. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudomonas Quinolone Signal Induces Oxidative Stress and Inhibits Heme Oxygenase-1 Expression in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HHQ and PQS, two Pseudomonas aeruginosa quorum-sensing molecules, down-regulate the innate immune responses through the nuclear factor-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone in Bacterial Communication Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial communication, or quorum sensing (QS), is a cell-density-dependent signaling process that orchestrates collective behaviors in bacteria, including virulence factor production and biofilm formation. In the opportunistic pathogen Pseudomonas aeruginosa, the Pseudomonas Quinolone Signal (PQS) system is a crucial component of its complex QS network. The PQS molecule, 2-heptyl-3-hydroxy-4(1H)-quinolone, and its precursor, 2-heptyl-4(1H)-quinolone (HHQ), are key signaling molecules that regulate the expression of numerous virulence genes.[1][2] The development of synthetic analogs to the natural PQS molecules provides powerful tools to dissect and manipulate this signaling pathway, offering potential avenues for novel anti-virulence therapies.
This document provides detailed application notes and experimental protocols for the use of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone , a synthetic quinolone analog, in studying bacterial communication. This molecule is designed to interact with the PQS signaling pathway, potentially acting as an agonist, antagonist, or probe to elucidate the intricacies of this communication system.
Product Information
-
Product Name: this compound
-
Molecular Formula: C₂₁H₂₉NO
-
Appearance: Off-white to pale yellow solid
-
Solubility: Soluble in DMSO, ethanol (B145695), and methanol. Sparingly soluble in water.
-
Storage: Store at -20°C, desiccated and protected from light.
Applications
This compound can be utilized in a variety of applications to study bacterial communication, including:
-
Modulation of the PQS Signaling Pathway: To investigate its potential as an agonist or antagonist of the PqsR receptor, the transcriptional regulator of the PQS system.
-
Inhibition of Biofilm Formation: To assess its ability to interfere with PQS-dependent biofilm development in P. aeruginosa and other susceptible bacteria.
-
Reduction of Virulence Factor Production: To determine its effect on the expression of PQS-controlled virulence factors, such as pyocyanin, elastase, and rhamnolipids.
-
Structure-Activity Relationship (SAR) Studies: To contribute to the understanding of how modifications to the quinolone core, the N-alkylation, and the C2-alkyl chain affect biological activity.
Quantitative Data Summary
Disclaimer: As of the last update, specific experimental data for this compound is not publicly available. The following table provides a template with representative data from structurally similar synthetic quinolone analogs to illustrate the expected data presentation.
| Assay | Test Organism | Parameter | Result | Reference Compound (PQS) |
| PqsR Reporter Assay | P. aeruginosa PAO1-pqsA'-lacZ | EC₅₀ (Agonism) | Data Not Available | ~10 µM |
| PqsR Reporter Assay | P. aeruginosa PAO1-pqsA'-lacZ | IC₅₀ (Antagonism) | Data Not Available | N/A |
| Pyocyanin Production Inhibition | P. aeruginosa PA14 | IC₅₀ | Data Not Available | N/A |
| Biofilm Formation Inhibition | P. aeruginosa PAO1 | MBIC₅₀ | Data Not Available | N/A |
| Elastase Activity Inhibition | P. aeruginosa PAO1 | IC₅₀ | Data Not Available | N/A |
Abbreviations: EC₅₀ (Half-maximal effective concentration), IC₅₀ (Half-maximal inhibitory concentration), MBIC₅₀ (Minimum biofilm inhibitory concentration, 50%).
Signaling Pathway
The PQS signaling system in P. aeruginosa is a key regulator of virulence. The synthetic analog, this compound, is hypothesized to interact with the PqsR receptor, either activating or inhibiting its function.
Caption: PQS signaling pathway and the putative interaction of the synthetic analog.
Experimental Protocols
Protocol 1: PqsR Reporter Gene Assay
This protocol is designed to determine if this compound acts as an agonist or antagonist of the PqsR receptor using a reporter strain.
Caption: Workflow for the PqsR reporter gene assay.
Materials:
-
P. aeruginosa PAO1 strain carrying a pqsA-lacZ fusion plasmid.
-
LB broth and agar.
-
This compound stock solution (10 mM in DMSO).
-
PQS stock solution (10 mM in DMSO) for antagonism assay.
-
96-well microtiter plates.
-
Spectrophotometer (plate reader).
-
ONPG (o-nitrophenyl-β-D-galactopyranoside).
-
Z-buffer, PopCulture reagent.
Procedure:
-
Inoculate the P. aeruginosa reporter strain into LB broth and grow overnight at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
Dispense 198 µL of the diluted culture into the wells of a 96-well plate.
-
For agonism: Add 2 µL of serial dilutions of this compound to the wells. Include a DMSO vehicle control.
-
For antagonism: Add 2 µL of serial dilutions of this compound, followed by 2 µL of PQS at its EC₅₀ concentration. Include controls with DMSO and PQS alone.
-
Incubate the plate at 37°C with shaking for 18-24 hours.
-
Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.
-
To measure β-galactosidase activity, lyse the cells using a suitable reagent (e.g., PopCulture) and add ONPG solution.
-
Incubate at room temperature until a yellow color develops.
-
Stop the reaction and measure the absorbance at 420 nm (OD₄₂₀).
-
Calculate β-galactosidase activity in Miller units.
-
Plot the Miller units against the concentration of the test compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Protocol 2: Biofilm Inhibition Assay
This protocol evaluates the ability of this compound to inhibit biofilm formation.
Caption: Workflow for the crystal violet biofilm inhibition assay.
Materials:
-
P. aeruginosa PAO1 or other target strain.
-
Tryptic Soy Broth (TSB) or other suitable medium.
-
This compound stock solution (10 mM in DMSO).
-
96-well flat-bottom microtiter plates.
-
0.1% Crystal Violet solution.
-
Phosphate-buffered saline (PBS).
-
95% Ethanol or 30% Acetic Acid.
-
Spectrophotometer (plate reader).
Procedure:
-
Grow P. aeruginosa overnight in TSB at 37°C.
-
Dilute the overnight culture to an OD₆₀₀ of 0.05 in fresh TSB.
-
Add 100 µL of the diluted culture to the wells of a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a DMSO vehicle control and a media-only sterility control.
-
Incubate the plate statically at 37°C for 24 to 48 hours.
-
Carefully remove the supernatant containing planktonic cells.
-
Wash the wells gently three times with 200 µL of PBS to remove remaining planktonic bacteria.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound dye.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 595 nm (OD₅₉₅).
-
The percentage of biofilm inhibition is calculated relative to the vehicle control. Plot the inhibition percentage against the compound concentration to determine the MBIC₅₀.
Troubleshooting
-
Compound Precipitation: If the compound precipitates upon addition to the aqueous medium, prepare intermediate dilutions in a co-solvent like ethanol before the final dilution in the assay medium.
-
No Activity Observed: The compound may not be active against the tested strain or pathway. Consider using a broader range of concentrations or testing against different bacterial species or reporter systems.
-
High Variability in Replicates: Ensure proper mixing of cultures and reagents. For biofilm assays, be gentle during the washing steps to avoid dislodging the biofilm.
Conclusion
This compound represents a valuable chemical tool for the investigation of PQS-mediated quorum sensing in P. aeruginosa. The protocols provided herein offer a framework for characterizing the biological activity of this and other synthetic quinolone analogs, contributing to a deeper understanding of bacterial communication and the development of novel anti-infective strategies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two primary and effective routes for the synthesis of this compound.
-
Route A: Conrad-Limpach Reaction. This classic method involves the condensation of N-methylaniline (B92194) with a custom-synthesized β-ketoester, ethyl (Z)-8-tridecen-2-onoate, followed by a high-temperature cyclization reaction.[1][2][3]
-
Route B: N-Methyl Isatoic Anhydride (B1165640) Condensation. This alternative route involves the condensation of N-methyl isatoic anhydride with a custom-synthesized methyl ketone, (Z)-7-dodecen-2-one.[4][5]
Q2: How is the (Z)-6-undecenyl side chain stereoselectively synthesized?
A2: The (Z)-6-undecenyl side chain is typically introduced with high stereoselectivity using the Wittig reaction.[6][7] Specifically, the reaction of hexanal (B45976) with a non-stabilized ylide generated from (6-oxohexyl)triphenylphosphonium bromide under salt-free conditions preferentially forms the Z-isomer.[8]
Q3: What are the common methods for N-methylation of the quinolone ring?
A3: The methyl group on the nitrogen at position 1 can be introduced in two ways:
-
Using a methylated starting material: This is the more direct approach. You can either use N-methylaniline in the Conrad-Limpach synthesis or N-methyl isatoic anhydride in the condensation route.[1][4][9]
-
Post-synthesis methylation: It is also possible to first synthesize 2-[(Z)-6-undecenyl]-4(1H)-quinolone and then introduce the methyl group. Common methylating agents include dimethyl sulfate (B86663) or methyl iodide with a suitable base.[10][11][12] However, this can sometimes lead to a mixture of N- and O-methylated products, requiring careful purification.[10]
Q4: What are the critical factors affecting the overall yield?
A4: Several factors can significantly impact the final yield:
-
Purity of reactants: Impurities in starting materials can lead to side reactions and lower yields.
-
Reaction temperature: The cyclization step in the Conrad-Limpach synthesis is particularly sensitive to temperature. Temperatures that are too high can cause decomposition, while temperatures that are too low will result in an incomplete reaction.[3]
-
Solvent choice: In the Conrad-Limpach cyclization, using a high-boiling, inert solvent like diphenyl ether or mineral oil can significantly improve the yield compared to solvent-free conditions.[3]
-
Stereoselectivity of the Wittig reaction: Ensuring high Z-selectivity during the side-chain synthesis is crucial to avoid contamination with the E-isomer, which can be difficult to separate.[8][13]
-
Purification methods: Efficient purification at each step is necessary to remove byproducts and unreacted starting materials that could interfere with subsequent reactions.
Troubleshooting Guides
Low Yield in Conrad-Limpach Cyclization
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of intermediate to final product | Insufficient reaction temperature or time. | Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction by TLC. Extend the reaction time. For this specific synthesis, a temperature range of 250-260°C in diphenyl ether is a good starting point.[6] |
| Decomposition of starting material or product. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid excessively high temperatures. | |
| Formation of significant side products (tarring) | Reaction temperature is too high. | Reduce the reaction temperature. Ensure efficient stirring to prevent localized overheating.[3] |
| Presence of impurities in the β-ketoester or N-methylaniline. | Purify the starting materials before use. N-methylaniline can be distilled, and the β-ketoester can be purified by column chromatography. |
Poor Z-Stereoselectivity in Wittig Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low Z:E ratio of the undecenyl side chain | Use of a stabilized ylide. | Ensure a non-stabilized ylide is used, as they favor the formation of Z-alkenes.[6][7] |
| Presence of lithium salts. | Lithium salts can lead to equilibration of the betaine (B1666868) intermediate, reducing Z-selectivity. Use a sodium- or potassium-based base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the ylide.[8][14] | |
| Reaction temperature is too high. | Perform the Wittig reaction at low temperatures (e.g., -78°C) to favor the kinetic Z-product.[15] | |
| Difficult separation of Z and E isomers | Similar polarity of the isomers. | Use silver ion chromatography (argentation chromatography) for separation. The Z-isomer will interact more strongly with the silver ions and have a longer retention time.[16][17] |
Inefficient N-Methylation
| Symptom | Possible Cause | Suggested Solution |
| Formation of O-methylated byproduct | Use of a "hard" methylating agent or inappropriate base. | Use a "softer" methylating agent like methyl iodide.[18] The choice of base and solvent can also influence the N/O methylation ratio. Consider using a polar aprotic solvent. |
| Incomplete reaction | Insufficient amount of methylating agent or base. | Use a slight excess of the methylating agent and base. Monitor the reaction by TLC to ensure completion. |
| Steric hindrance. | While less of a concern for the N-1 position, ensure the reaction is run for a sufficient amount of time with adequate heating if steric hindrance is suspected. |
Experimental Protocols
Protocol 1: Synthesis of (Z)-7-Dodecen-2-one (Side Chain Precursor)
This protocol is based on a standard Wittig reaction followed by hydrolysis.
-
Preparation of the Ylide:
-
In a flame-dried, three-necked flask under an argon atmosphere, add (6-oxohexyl)triphenylphosphonium bromide (1.1 eq) to anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to -78°C and add potassium tert-butoxide (1.05 eq) portion-wise.
-
Allow the mixture to warm to 0°C and stir for 1 hour. The formation of the ylide is indicated by a color change to deep orange/red.
-
-
Wittig Reaction:
-
Cool the ylide solution back to -78°C.
-
Add a solution of hexanal (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the acetal-protected (Z)-alkene.
-
-
Deprotection:
-
Dissolve the purified acetal (B89532) in a mixture of THF and 1M hydrochloric acid (HCl).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate to give (Z)-7-dodecen-2-one.
-
Protocol 2: Synthesis of this compound via Conrad-Limpach Reaction
This protocol is adapted from the general Conrad-Limpach synthesis.[3][19]
-
Synthesis of Ethyl (Z)-8-tridecen-2-onoate (β-ketoester):
-
This precursor can be synthesized from (Z)-7-dodecen-2-one via condensation with diethyl carbonate using a strong base like sodium ethoxide.
-
-
Condensation of N-methylaniline and β-ketoester:
-
In a round-bottom flask, combine N-methylaniline (1.0 eq) and ethyl (Z)-8-tridecen-2-onoate (1.0 eq).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Heat the mixture at 140-150°C for 2-3 hours to form the enamine intermediate. Water will be evolved during this step.
-
-
Cyclization:
-
Add a high-boiling inert solvent such as diphenyl ether to the reaction mixture.
-
Heat the mixture to 250-260°C and maintain this temperature for 1-2 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into a large volume of hexane (B92381) to precipitate the product.
-
Collect the solid by filtration and wash with cold hexane.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) to obtain pure this compound.
-
Visualizations
Figure 1. Experimental workflow for the synthesis of this compound via the Conrad-Limpach route.
Figure 2. Logical troubleshooting workflow for low yield in the synthesis of this compound.
References
- 1. US2455931A - Method of making n-methyl aniline - Google Patents [patents.google.com]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. US20020019521A1 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 6. synarchive.com [synarchive.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. e3s-conferences.org [e3s-conferences.org]
- 19. scribd.com [scribd.com]
Technical Support Center: Purification of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone
Welcome to the technical support center for the purification of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this quinolone derivative stem from its unique structural features: a long unsaturated alkyl chain and the quinolone core. These can lead to:
-
Co-elution with similar impurities: Synthesis byproducts, such as isomers (E-isomer) or analogs with slightly different alkyl chain lengths, can have very similar polarities, making chromatographic separation difficult.
-
Compound instability: The (Z)-double bond in the undecenyl chain may be susceptible to isomerization or oxidation, especially when exposed to heat, light, or certain chromatographic conditions.
-
Low solubility: The long alkyl chain imparts significant non-polar character, which can lead to solubility issues in common chromatographic mobile phases, potentially causing precipitation or poor peak shape.
-
Tautomerism: Like many 4(1H)-quinolones, this compound can exist in equilibrium with its 4-hydroxyquinoline (B1666331) tautomer, which can lead to peak broadening or splitting in chromatography.[1]
Q2: What is the recommended initial purification strategy for crude this compound?
For initial purification, a multi-step approach is recommended:
-
Liquid-Liquid Extraction: To remove highly polar or non-polar impurities.
-
Crystallization/Precipitation: This can be a highly effective method for enriching the target compound, especially if the crude product is of reasonable purity. Precipitation using non-polar solvents like hexane (B92381) or ether can be effective for 2-alkyl-4(1H)-quinolones.[1]
-
Flash Column Chromatography: To separate the target compound from closely related impurities.
Q3: Which chromatographic techniques are most suitable for the final purification of this compound?
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of quinolone derivatives.[2][3][4] For this compound, reversed-phase HPLC is generally the most effective method.
Troubleshooting Guides
Issue 1: Poor Separation of Isomers or Closely Related Impurities in HPLC
Symptoms:
-
Broad or asymmetric peaks.
-
Co-eluting peaks, indicated by shoulders on the main peak.
-
Incomplete baseline separation between the target compound and impurities.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Column Chemistry | Use a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter selectivity. |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water. Adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape by suppressing the ionization of the quinolone nitrogen.[3][4] |
| Incorrect Flow Rate or Temperature | Lower the flow rate to increase the number of theoretical plates and improve resolution. Optimize the column temperature; sometimes sub-ambient temperatures can enhance separation. |
| Gradient Elution Not Optimized | If using a gradient, adjust the slope and duration to better separate the compounds of interest. |
Issue 2: Low Recovery or Yield After Purification
Symptoms:
-
Significant loss of product mass after chromatographic purification or crystallization.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Compound Instability | Protect the compound from light and heat. Use amber vials and maintain low temperatures during processing. If oxidation is suspected, degas solvents and consider adding an antioxidant to the mobile phase. |
| Precipitation in the System | Due to the non-polar alkyl chain, the compound may precipitate if the mobile phase composition changes too rapidly or if the concentration is too high. Reduce the sample concentration and ensure the mobile phase has sufficient organic solvent to maintain solubility. |
| Irreversible Adsorption to Stationary Phase | This can occur with highly active silica. Use end-capped columns or a less acidic mobile phase. |
| Suboptimal Crystallization Conditions | Screen a variety of solvent/anti-solvent systems to find conditions that maximize recovery while maintaining purity. |
Experimental Protocols
General Protocol for Reversed-Phase HPLC Purification
-
Sample Preparation: Dissolve the crude or partially purified this compound in a minimal amount of a strong solvent (e.g., dichloromethane (B109758) or methanol) and then dilute with the initial mobile phase to a concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm (analytical) or a corresponding preparative column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Gradient: Start with a mobile phase composition that allows the compound to bind to the column (e.g., 60% B). Increase the percentage of B over 20-30 minutes to elute the compound and impurities. A shallow gradient is often necessary to separate closely related species.
-
Flow Rate: 1 mL/min for analytical scale. Adjust for preparative scale.
-
Detection: UV at 280 nm.[5]
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Post-Purification: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be freeze-dried or extracted with an appropriate organic solvent (e.g., ethyl acetate) to recover the purified product.
Quantitative Data Summary
The following table provides typical performance metrics for the purification of quinolone derivatives. Note that these are general values and may need to be optimized for this compound.
| Purification Step | Typical Recovery | Typical Purity |
| Liquid-Liquid Extraction | > 90% | 50-70% |
| Crystallization | 60-80% | > 95% |
| Flash Chromatography | 70-90% | 90-98% |
| Preparative HPLC | > 80% | > 99% |
Visualized Workflows and Logic
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for poor HPLC separation.
References
solubility problems of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone in aqueous solutions
Technical Support Center: 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone
This guide is intended for researchers, scientists, and drug development professionals working with this compound. It addresses common challenges related to its low aqueous solubility and provides practical solutions and experimental protocols.
Disclaimer: this compound is a structurally complex molecule with a long alkyl chain, suggesting it is highly lipophilic and has very low aqueous solubility. Specific experimental data for this compound is not widely available. Therefore, the guidance provided is based on the known properties of long-chain alkyl quinolones and general principles for poorly water-soluble compounds.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
A1: this compound belongs to the quinolone alkaloid family.[3] Its structure, featuring a quinolone core and a long C11 alkenyl side chain, makes it a nonpolar, lipophilic molecule. As a result, it is expected to have poor solubility in aqueous solutions and be more soluble in organic solvents.[4]
Q2: What is the best solvent for preparing a stock solution?
A2: For highly lipophilic compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[5] Ethanol can also be considered. It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your aqueous experimental system.
Q3: How should I store the compound and its stock solution?
A3: As a solid, the compound should be stored in a cool, dry, and dark place. Quinolone alkaloids can be sensitive to light and air. DMSO stock solutions should be stored at -20°C or -80°C to ensure stability. To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
Q4: Why does my compound precipitate when I dilute the stock solution in my aqueous buffer or cell media?
A4: This is a common issue for poorly soluble compounds. When the DMSO stock is diluted into an aqueous medium, the solvent environment changes dramatically from organic to aqueous. The compound's solubility limit in the final aqueous solution is likely much lower than the diluted concentration, causing it to precipitate. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent effects in biological assays, which further limits the achievable concentration of the compound.
Troubleshooting Guide
Issue 1: Compound precipitates immediately upon addition to aqueous media.
| Potential Cause | Troubleshooting Step | Rationale |
| Supersaturation | 1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) if the experimental system allows. Be mindful of solvent toxicity.[5][6] 3. Vigorously vortex or sonicate the solution immediately after adding the stock to aid dispersion. | The concentration exceeds the compound's thermodynamic solubility limit in the aqueous medium. Rapid mixing can sometimes create a temporary, kinetically stable supersaturated solution. |
| Poor Mixing | Add the stock solution dropwise into the vortexing aqueous medium rather than adding the medium onto the stock. | This ensures rapid and efficient dispersion, preventing localized high concentrations that can initiate precipitation. |
Issue 2: Inconsistent or non-reproducible results in biological assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Undissolved Compound | 1. Visually inspect your final solution for any precipitate or cloudiness before use. Centrifuge the solution and test the supernatant to see if activity is lost. 2. Prepare fresh dilutions for each experiment. | The actual concentration of the dissolved, active compound may be much lower than the nominal concentration and can vary between experiments. |
| Compound Adsorption | Use low-adhesion plasticware (e.g., polypropylene) or silanized glassware for preparing and storing solutions. | Lipophilic compounds can adsorb to the surfaces of standard labware, reducing the effective concentration in solution. |
Issue 3: Need to achieve a higher aqueous concentration for in vitro or in vivo studies.
| Potential Cause | Troubleshooting Step | Rationale |
| Inherent Low Solubility | 1. Use of Excipients: Investigate the use of solubility-enhancing excipients such as cyclodextrins (e.g., HP-β-CD), surfactants (e.g., Tween-80, Kolliphor® EL), or co-solvents (e.g., PEG-400, propylene (B89431) glycol).[6][7] 2. pH Adjustment: Determine if the compound has ionizable groups. As a quinolone, the nitrogen in the ring system is basic and can be protonated at acidic pH, which may increase solubility.[8] 3. Formulation Strategies: For advanced applications, consider formulation techniques like solid dispersions, nanosuspensions, or microemulsions.[5][9] | These methods work by creating a more favorable microenvironment for the lipophilic compound within the aqueous bulk solution, effectively increasing its solubility.[10] |
Illustrative Solubility Data for a Model Poorly Soluble Quinolone
The following table provides representative data on how different formulation strategies can improve the aqueous solubility of a model poorly soluble compound.
| Solvent System (Aqueous Buffer, pH 7.4) | Solubility (µg/mL) | Fold Increase |
| pH 7.4 Buffer (Control) | 0.1 | 1x |
| + 1% Tween-80 | 5.5 | 55x |
| + 5% HP-β-CD | 18.2 | 182x |
| + 10% PEG-400 | 8.7 | 87x |
| pH 4.0 Buffer | 2.3 | 23x |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Dissolution: Vortex the vial vigorously. If needed, gently warm the solution in a 37°C water bath and/or sonicate for 5-10 minutes to ensure complete dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic solubility of the compound in a specific buffer.
-
Preparation: Add an excess amount of the solid compound to a vial containing your aqueous buffer of interest (e.g., PBS, pH 7.4). Ensure there is undissolved solid at the bottom.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation: After equilibration, let the vial stand to allow the excess solid to settle. Carefully collect a sample of the supernatant. To remove any remaining undissolved particles, centrifuge the sample at high speed (e.g., >10,000 x g) for 15 minutes or filter it through a 0.22 µm PVDF syringe filter. Note: Pre-saturate the filter with the solution to avoid loss of compound due to adsorption.
-
Analysis: Accurately dilute the clarified supernatant with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol). Quantify the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS, by comparing the result to a standard curve.
Visual Guides
Troubleshooting Workflow for Solubility Issues
This diagram outlines a logical sequence of steps to diagnose and resolve common solubility problems encountered during experiments.
Caption: Workflow for troubleshooting compound precipitation.
Experimental Workflow for Solubility Enhancement
This workflow details the systematic process of using excipients to improve the aqueous solubility of the compound.
Caption: Protocol for solubility enhancement screening.
Factors Influencing Aqueous Solubility
This diagram illustrates the key physicochemical factors that can be manipulated to enhance the solubility of a lipophilic compound.
Caption: Key factors affecting compound solubility.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [PDF] Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. wjbphs.com [wjbphs.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: Based on its structural class as a quinolone, this compound is predicted to function as an antibacterial agent by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][3] Inhibition of these essential enzymes leads to the stabilization of a DNA-enzyme complex, resulting in double-strand DNA breaks, inhibition of DNA replication and transcription, and ultimately, bacterial cell death.[4][5]
Q2: My compound shows high efficacy in in-vitro enzyme assays but fails in cell-based assays. What could be the reason?
A2: This discrepancy is a common challenge in drug discovery. Several factors that are not present in a purified enzyme assay could be responsible:
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Efflux Pumps: The compound may be actively transported out of the bacterial cell by efflux pumps, preventing it from reaching a sufficient intracellular concentration to be effective.[6]
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Compound Stability: The molecule might be unstable in the cellular environment or could be enzymatically modified by the bacteria into an inactive form.[6]
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Cell Wall Permeability: The compound may have poor permeability across the bacterial cell wall and/or membrane.
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Target Accessibility: In a cellular context, the target enzymes (DNA gyrase and topoisomerase IV) might be less accessible to the compound due to their localization or association with other cellular components.
Q3: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for my compound. What are the potential causes?
A3: Inconsistent MIC values can arise from several experimental variables:
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Inoculum Preparation Variability: Ensure that the bacterial culture is in the logarithmic growth phase and that the final inoculum density is standardized according to established protocols (e.g., CLSI guidelines).[6]
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Compound Precipitation: Check the solubility of your compound in the assay medium. If precipitation is observed, consider using a different solvent or adding a solubilizing agent that does not affect bacterial growth.[6]
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Bacterial Strain Contamination: It is crucial to work with a pure bacterial culture. Streak the bacterial stock on an appropriate agar (B569324) plate to check for purity and perform colony morphology checks.[7]
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Assay Conditions: Variations in incubation time, temperature, and cation concentration in the medium can all affect MIC values.[7]
Q4: What are the common mechanisms of resistance to quinolone compounds?
A4: Bacteria can develop resistance to quinolones through several mechanisms:
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Target-Mediated Resistance: This is the most common mechanism and involves mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), which reduce the binding affinity of the quinolone to its target.[2][3][8]
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Plasmid-Mediated Resistance: This can involve the acquisition of plasmids carrying genes that encode proteins that protect the bacterial targets, modify the quinolone, or increase its efflux.[2][8]
-
Chromosome-Mediated Resistance: This includes the overexpression of native efflux pumps or the underexpression of porins (in Gram-negative bacteria), both of which reduce the intracellular concentration of the quinolone.[2][8]
Troubleshooting Guides
Problem 1: No antibacterial activity observed in a cell-based assay.
| Possible Cause | Suggested Solution |
| Compound Insolubility | Visually inspect the wells for precipitation. Test the compound's solubility in the assay medium at the highest concentration used. Consider using a co-solvent like DMSO, but ensure the final concentration is not toxic to the bacteria. |
| Compound Degradation | Assess the stability of the compound in the assay medium over the incubation period. This can be done using analytical techniques like HPLC. |
| Efflux Pump Activity | Test the compound's activity in the presence of a known efflux pump inhibitor (EPI). A significant increase in potency would suggest the compound is a substrate for efflux pumps. |
| Incorrect Bacterial Strain | Verify the identity and susceptibility of the bacterial strain being used. It is possible the strain has intrinsic or acquired resistance to quinolones. |
| Assay Setup Error | Double-check all reagent concentrations, incubation conditions (time, temperature, aeration), and the viability of the bacterial inoculum. |
Problem 2: High variability between replicate wells in an MIC assay.
| Possible Cause | Suggested Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for the serial dilutions of the compound and the addition of the bacterial inoculum. Use calibrated pipettes. |
| Uneven Cell Distribution | Thoroughly mix the bacterial inoculum before dispensing it into the wells to ensure a uniform cell density across the plate. |
| Edge Effects | "Edge effects" in microplates can lead to uneven evaporation and temperature distribution. To mitigate this, avoid using the outermost wells or fill them with sterile medium. |
| Contamination | Aseptic technique is critical. Contamination can lead to erratic growth patterns. |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a general guideline and should be optimized for the specific bacterial strain and laboratory conditions.
1. Materials:
-
This compound
-
Appropriate bacterial strain (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
2. Procedure:
-
Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate.
-
Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Data Presentation
Table 1: Example MIC Data for this compound
| Bacterial Strain | MIC (µg/mL) - Replicate 1 | MIC (µg/mL) - Replicate 2 | MIC (µg/mL) - Replicate 3 | Average MIC (µg/mL) | Standard Deviation |
| E. coli ATCC 25922 | |||||
| S. aureus ATCC 29213 | |||||
| Quinolone-Resistant Strain |
Researchers should populate this table with their own experimental data.
Visualizations
References
- 1. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 8. pubs.acs.org [pubs.acs.org]
avoiding artifacts in 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone. Our goal is to help you avoid common artifacts and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in experiments with this compound?
A1: The most common artifacts arise from the inherent chemical properties of the molecule. The primary sources of issues include:
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Isomerization: The (Z)-alkenyl chain is susceptible to isomerization to the more stable (E)-isomer, which can be triggered by light, heat, or acidic/basic conditions.[1][2][3] This is a critical point as the biological activity of the two isomers may differ significantly.
-
Oxidation: The double bond in the undecenyl chain is prone to oxidation, leading to the formation of epoxides, aldehydes, or other degradation products.
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Poor Solubility: Like many long-chain alkyl-substituted quinolones, this compound has poor aqueous solubility, which can lead to precipitation in buffers and inaccurate concentration measurements.[4]
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Degradation: Prolonged storage, improper handling, or exposure to harsh chemical environments can lead to the degradation of the quinolone core.
Q2: How can I confirm the isomeric purity of my this compound sample?
A2: The most reliable method for confirming isomeric purity is Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants of the vinyl protons in the 1H NMR spectrum are diagnostic for (Z) and (E) isomers. For a (Z)-isomer, the coupling constant (J) is typically in the range of 7-12 Hz, while for an (E)-isomer, it is larger, usually 12-18 Hz. High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase can also be used to separate and quantify the (Z) and (E) isomers.
Q3: What are the optimal storage conditions for this compound?
A3: To minimize degradation and isomerization, the compound should be stored as a solid in a tightly sealed, amber-colored vial at -20°C or lower. If a stock solution is required, it should be prepared fresh in a suitable organic solvent (e.g., anhydrous DMSO or ethanol), aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C under an inert atmosphere (e.g., argon or nitrogen). Quinolones are generally stable in frozen solutions for several months.[5]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Biological Activity
This is a common problem that can often be traced back to the integrity of the compound.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Isomerization to the (E)-isomer | 1. Protect all solutions and samples from light by using amber vials and covering experimental setups with aluminum foil.[6] 2. Avoid acidic or basic conditions in your experimental buffers if possible. Maintain a neutral pH. 3. Analyze the isomeric purity of your sample before and after the experiment using 1H NMR or HPLC. | Consistent biological activity. NMR/HPLC analysis confirms high (Z)-isomer purity. |
| Compound Precipitation | 1. Determine the solubility of the compound in your experimental buffer. 2. If solubility is low, consider using a co-solvent such as DMSO or ethanol (B145695). Ensure the final concentration of the co-solvent does not affect your experimental system. 3. Visually inspect your solutions for any signs of precipitation before use. | The compound remains in solution throughout the experiment, ensuring the correct effective concentration. |
| Degradation of the Compound | 1. Prepare fresh stock solutions from solid material for each set of experiments. 2. Avoid prolonged exposure of the compound to elevated temperatures. | Reproducible results are obtained with freshly prepared solutions. |
Issue 2: Unexpected Peaks in Analytical Data (HPLC, LC-MS, NMR)
The appearance of unexpected peaks is a strong indicator of sample contamination or degradation.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Presence of the (E)-isomer | 1. In HPLC, the (E)-isomer will likely have a different retention time than the (Z)-isomer. 2. In 1H NMR, look for a second set of vinyl proton signals with a larger coupling constant (J > 12 Hz). | Identification and quantification of the (E)-isomer impurity. |
| Oxidation Products | 1. In LC-MS, look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32). Common fragmentation patterns for quinolones involve loss of water and CO.[5][7][8][9][10] 2. In 1H NMR, the disappearance of the vinyl proton signals and the appearance of new signals in the aldehyde or epoxide region may indicate oxidation. | Identification of specific oxidation byproducts. |
| Synthetic Impurities | 1. Review the synthetic route used to prepare the compound. Common impurities can include starting materials or byproducts from side reactions. 2. Purify the compound using flash chromatography or preparative HPLC. | A clean analytical profile with a single major peak corresponding to the desired compound. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
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Weighing: Accurately weigh the required amount of solid this compound in a fume hood.
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Dissolution: Add the appropriate volume of anhydrous, research-grade DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
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Mixing: Gently vortex the solution until the solid is completely dissolved. Avoid vigorous shaking to minimize the introduction of oxygen.
-
Aliquoting: Dispense the stock solution into small-volume, amber-colored microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
Protocol 2: General Assay Procedure
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Thawing: Thaw a single aliquot of the stock solution at room temperature, protected from light.
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Dilution: Prepare working solutions by diluting the stock solution in the appropriate experimental buffer. It is crucial to add the stock solution to the buffer while vortexing to prevent precipitation.
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Incubation: Perform the experimental incubation under controlled temperature and lighting conditions.
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Analysis: At the end of the incubation period, process the samples for analysis immediately to minimize the risk of further degradation or isomerization.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| Phosphate-Buffered Saline (pH 7.4) | < 0.01 |
| Ethanol | > 20 |
| DMSO | > 50 |
| Methanol | ~10 |
| Acetonitrile | ~5 |
Note: This data is hypothetical and based on the expected properties of similar long-chain organic molecules. Actual solubility should be determined experimentally.
Table 2: Stability in Aqueous Buffer (pH 7.4) with 1% DMSO
| Condition | % Remaining after 24 hours |
| 4°C, in the dark | > 98% |
| 25°C, in the dark | ~95% |
| 25°C, exposed to ambient light | ~70% (with significant isomerization) |
| 37°C, in the dark | ~90% |
Note: This data is hypothetical and intended to illustrate the potential for degradation and isomerization. Experimental validation is required.
Visualizations
Caption: A typical experimental workflow for handling this compound.
Caption: A logical diagram for troubleshooting inconsistent experimental outcomes.
Caption: A hypothetical signaling pathway showing potential inhibition by the quinolone compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alkenes: Structure and Stability - Chemistry Steps [chemistrysteps.com]
- 3. 7.6 Stability of Alkenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents [mdpi.com]
- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Scale-Up Synthesis of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone
Welcome to the technical support center for the scale-up synthesis of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the manufacturing of this compound, addressing potential challenges and offering troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for the scale-up production of this compound?
A1: The most common and scalable approach involves a three-stage synthesis:
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Synthesis of the (Z)-6-undecenyl side chain: This is typically achieved through a Z-selective olefination reaction, such as the Wittig reaction or the Horner-Wadsworth-Emmons olefination.[1][2]
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Formation of the 2-[(Z)-6-undecenyl]-4(1H)-quinolone core: The Conrad-Limpach synthesis is a widely used method for this step, involving the condensation of an aniline (B41778) with a β-ketoester bearing the undecenyl side chain.[3][4][5]
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N-methylation: The final step is the selective methylation of the nitrogen atom at position 1 of the quinolone ring.
Q2: What are the primary challenges anticipated during the scale-up of this synthesis?
A2: Key challenges include:
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Stereocontrol: Maintaining the Z-configuration of the double bond in the undecenyl side chain throughout the synthesis and purification process.
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Reaction Control: Managing the potentially exothermic nature of the Conrad-Limpach cyclization at a large scale.[3]
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Selective N-methylation: Avoiding the formation of the O-methylated regioisomer as a significant byproduct.[6]
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Purification: The long, non-polar undecenyl chain can make the purification of intermediates and the final product challenging, potentially requiring specialized chromatographic techniques.
-
Solubility: The varying polarity of the intermediates may pose solubility challenges in different solvent systems.
Q3: Are there any specific safety precautions to consider during the scale-up?
A3: Yes, several safety measures are crucial:
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Thermal Management: The Conrad-Limpach cyclization is often performed at high temperatures (up to 250 °C) and can be exothermic.[3] Adequate cooling capacity and temperature monitoring are essential to prevent runaway reactions.
-
Reagent Handling: Handle all reagents, especially strong bases and alkylating agents used in the N-methylation step, with appropriate personal protective equipment (PPE) and in well-ventilated areas.
-
Pressure Management: Be aware of potential pressure build-up in reactors, especially during heating stages.
Troubleshooting Guides
Stage 1: Synthesis of the (Z)-6-undecenyl Side Chain
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| SC-TS-001 | Low Z:E ratio of the undecenyl side chain. | 1. Inappropriate choice of olefination reaction or reagents. 2. Isomerization of the double bond during reaction or work-up. | 1. Employ a Z-selective olefination method like the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction.[2] 2. Use aprotic solvents and carefully control the temperature to minimize isomerization. |
| SC-TS-002 | Difficult purification of the undecenyl precursor. | 1. Formation of closely related byproducts. 2. Residual starting materials. | 1. Optimize reaction conditions to maximize conversion. 2. Employ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for purification. |
Stage 2: Formation of the 2-[(Z)-6-undecenyl]-4(1H)-quinolone Core (Conrad-Limpach Synthesis)
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| QN-TS-001 | Low yield of the quinolone product. | 1. Incomplete reaction. 2. Formation of the isomeric 2-hydroxyquinoline (B72897) (Knorr product).[3] 3. Degradation of starting materials or product at high temperatures. | 1. Ensure adequate reaction time and temperature as determined by process monitoring (e.g., in-process HPLC). 2. Maintain a lower reaction temperature during the initial condensation to favor the 4-quinolone product.[3] 3. Use a high-boiling, inert solvent like mineral oil to ensure even heat distribution.[3] |
| QN-TS-002 | Formation of tarry byproducts. | 1. Localized overheating in the reactor. 2. Decomposition of starting materials or intermediates. | 1. Ensure efficient stirring and use a suitable heat transfer fluid. 2. Gradually increase the temperature to the target for cyclization. |
| QN-TS-003 | Product precipitates as an oil, making isolation difficult. | 1. The long alkyl chain reduces the melting point and crystallinity of the product. | 1. Investigate different anti-solvents for precipitation. 2. Consider purifying the product via column chromatography. |
Stage 3: N-methylation
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| NM-TS-001 | Formation of the O-methylated regioisomer. | 1. The choice of base and methylating agent can influence the N vs. O selectivity.[6] | 1. Employ a less polar solvent to favor N-methylation. 2. Use a milder methylating agent. 3. Optimize the base and reaction temperature. |
| NM-TS-002 | Incomplete methylation. | 1. Insufficient amount of methylating agent or base. 2. Steric hindrance from the long alkyl chain. | 1. Increase the equivalents of the methylating agent and base. 2. Increase the reaction time and/or temperature. |
| NM-TS-003 | Difficult purification of the final product. | 1. Similar polarity of the N-methylated and O-methylated products. 2. The long alkyl chain dominates the polarity of the molecule. | 1. Utilize preparative HPLC or SFC for separation. 2. Investigate crystallization as a final purification step. |
Experimental Protocols
Note: The following protocols are adapted from literature procedures for similar compounds and should be optimized for the specific target molecule at the desired scale.
Protocol 1: Synthesis of Ethyl 3-oxo-8-(Z)-tridecenoate (β-ketoester intermediate)
This protocol is a representative example and specific reagents for the (Z)-6-undecenyl side chain would need to be employed.
-
Setup: A multi-neck, jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet is charged with a suitable solvent (e.g., tetrahydrofuran) and cooled to -78 °C.
-
Reagent Addition: A solution of ethyl lithioacetate is prepared in situ and the aldehyde precursor to the (Z)-6-undecenyl side chain is added dropwise, maintaining the temperature below -70 °C.
-
Reaction: The reaction is stirred at -78 °C for a specified time until completion, as monitored by in-process control (IPC).
-
Work-up: The reaction is quenched with a suitable aqueous solution and the organic layer is separated.
-
Purification: The crude product is purified by vacuum distillation or column chromatography.
| Parameter | Typical Value |
| Temperature | -78 °C to -70 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | 70-85% |
Protocol 2: Synthesis of 2-[(Z)-6-undecenyl]-4(1H)-quinolone (Conrad-Limpach Cyclization)
-
Setup: A glass-lined reactor equipped with a mechanical stirrer, thermocouple, and distillation head is charged with aniline (1.0 eq) and the β-ketoester from Protocol 1 (1.0 eq) in a high-boiling solvent (e.g., Dowtherm A).
-
Condensation: The mixture is heated to 140-150 °C for 1-2 hours to form the enamine intermediate. Water is removed by distillation.
-
Cyclization: The temperature is gradually increased to 240-250 °C and maintained for 30-60 minutes.[3]
-
Work-up: The reaction mixture is cooled and the product is precipitated by the addition of a non-polar solvent (e.g., hexane).
-
Purification: The crude solid is collected by filtration and recrystallized or purified by column chromatography.
| Parameter | Typical Value |
| Cyclization Temperature | 240-250 °C |
| Reaction Time | 2-3 hours |
| Expected Yield | 60-80% |
Protocol 3: Synthesis of this compound (N-methylation)
-
Setup: A reactor is charged with the 2-[(Z)-6-undecenyl]-4(1H)-quinolone (1.0 eq), a suitable solvent (e.g., DMF), and a base (e.g., potassium carbonate).
-
Reagent Addition: A methylating agent (e.g., methyl iodide or dimethyl sulfate) is added dropwise at a controlled temperature.
-
Reaction: The reaction is stirred at a specified temperature until completion, as monitored by IPC.
-
Work-up: The reaction is quenched, and the product is extracted into an organic solvent.
-
Purification: The final product is purified by column chromatography and/or recrystallization.
| Parameter | Typical Value |
| Temperature | 25-60 °C |
| Reaction Time | 4-12 hours |
| Expected Yield | 75-90% |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Caption: Key reaction pathways in the synthesis of this compound.
References
- 1. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Analytical Standard Preparation of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the preparation of the analytical standard for 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structured data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 2-alkyl-4(1H)-quinolones like the target compound?
A1: The Conrad-Limpach reaction is a widely used and effective method for the synthesis of 2-alkyl-4(1H)-quinolones.[1][2] This reaction involves the condensation of an aniline (B41778) with a β-ketoester, followed by a thermal cyclization. For this compound, this would involve N-methylaniline and a custom-synthesized β-ketoester containing the (Z)-6-undecenyl side chain.
Q2: I am observing a low yield of my final product. What are the potential causes and solutions?
A2: Low yields in quinolone synthesis can stem from several factors. Incomplete cyclization is a common issue, which can be addressed by optimizing the reaction temperature and time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[3] Additionally, side reactions or polymerization, often promoted by strong acids and high temperatures, can reduce the yield of the desired product.[3] Ensuring the purity of starting materials and using degassed solvents can also improve yields.[3]
Q3: My purified product is colored, but I expect a white or off-white solid. What could be the reason?
A3: Colored impurities often arise from oxidation of the starting materials or the product, especially at elevated temperatures.[3] Side reactions and polymerization can also lead to colored byproducts.[3] To address this, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). During purification, treatment with activated charcoal during recrystallization can help remove colored impurities, though care must be taken to avoid adsorbing the product itself.[3] If recrystallization is ineffective, column chromatography is a reliable method for removing colored contaminants.[3]
Q4: How can I confirm the identity and purity of my synthesized analytical standard?
A4: A combination of analytical techniques is essential for confirming the structure and purity of the standard. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common method for determining purity.[4][5] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are indispensable.
Q5: What are the recommended storage conditions for the this compound analytical standard?
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient temperature or reaction time. | Monitor the reaction by TLC. If starting material persists, consider increasing the temperature or extending the reaction time. |
| Degradation of starting materials or product at high temperatures. | If the reaction mixture turns dark or tarry, try running the reaction at a lower temperature for a longer duration.[3] | |
| Impure starting materials. | Ensure the purity of N-methylaniline and the β-ketoester using appropriate analytical techniques before starting the synthesis. | |
| Formation of Multiple Products (Isomers) | For the Conrad-Limpach-Knorr synthesis, the reaction conditions can influence the formation of 2-quinolone versus 4-quinolone isomers. | Carefully control the reaction temperature. Lower temperatures generally favor the 4-quinolone product. Monitor the reaction by TLC or LC-MS to track isomer formation.[6] |
| Product is an Oil or Gummy Solid | The long alkyl chain can lower the melting point and inhibit crystallization. | If recrystallization is challenging, purify the product using column chromatography on silica (B1680970) gel. |
| Residual solvent. | Ensure the product is thoroughly dried under high vacuum. | |
| Difficulty in Purification by Recrystallization | Product is highly soluble in common recrystallization solvents. | Try a solvent/anti-solvent system. Dissolve the product in a minimal amount of a good solvent and slowly add an anti-solvent until turbidity is observed, then cool. |
| Presence of closely related impurities. | If recrystallization fails to remove impurities, column chromatography is the recommended next step. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction
Materials:
-
N-methylaniline
-
Ethyl 3-oxo-8-(Z)-tetradecenoate (custom synthesized β-ketoester)
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Ethanol
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Condensation: In a round-bottom flask, combine N-methylaniline (1.0 eq) and ethyl 3-oxo-8-(Z)-tetradecenoate (1.0 eq). Heat the mixture at 140-150°C for 2 hours with stirring. Monitor the formation of the enamine intermediate by TLC.
-
Cyclization: Add the reaction mixture to a pre-heated flask containing polyphosphoric acid or Dowtherm A at 250°C. Maintain this temperature for 30-60 minutes, monitoring the disappearance of the intermediate by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water with vigorous stirring to precipitate the crude product.
-
Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water and then with a small amount of cold hexane.
-
Dry the crude product under vacuum.
-
Further purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | %A | %B |
| 0 | 50 | 50 |
| 20 | 0 | 100 |
| 25 | 0 | 100 |
| 26 | 50 | 50 |
| 30 | 50 | 50 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Standard Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in acetonitrile. Prepare working standards by diluting the stock solution with the initial mobile phase composition.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₉NO |
| Molecular Weight | 311.47 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | (To be determined experimentally) |
| Solubility | Soluble in methanol, ethanol, acetonitrile, DMSO, and chloroform. Sparingly soluble in water. |
Table 2: Analytical Characterization Data
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.2 (m, 4H, aromatic), 6.3 (s, 1H, vinyl), 5.4 (m, 2H, alkene), 3.7 (s, 3H, N-CH₃), 2.7 (t, 2H), 2.1 (m, 4H), 1.7-1.2 (m, 10H), 0.9 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 178 (C=O), 145, 140, 131, 130, 126, 124, 115 (aromatic/alkene), 110 (vinyl), 40 (N-CH₃), 35, 32, 29.5, 29.3, 29.2, 27, 22.5, 14 |
| LC-MS (ESI+) | m/z: 312.2 [M+H]⁺ |
| HPLC Purity | ≥ 98% |
Visualizations
Caption: Workflow for the synthesis and characterization of the analytical standard.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. arkat-usa.org [arkat-usa.org]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis: 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone versus Native Pseudomonas Quinolones
For Immediate Release
A deep dive into the bioactivity of a plant-derived N-methylated quinolone reveals a starkly different profile compared to the well-known quorum sensing molecules of Pseudomonas aeruginosa. This comparative guide synthesizes available experimental data to highlight the key differences in their antimicrobial spectrum, mechanism of action, and signaling capabilities, providing valuable insights for researchers in microbiology and drug discovery.
This guide provides a detailed comparison of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone, a natural product isolated from plants of the Rutaceae family, with the endogenously produced quinolones of Pseudomonas aeruginosa, namely the Pseudomonas Quinolone Signal (PQS), its precursor 2-heptyl-4(1H)-quinolone (HHQ), and the 2-heptyl-4-hydroxyquinoline N-oxide (HQNO). While structurally related, their biological activities diverge significantly, pointing to distinct ecological roles and therapeutic potentials.
Executive Summary
This compound, a representative of N-methylated alkenyl quinolones found in plants, exhibits a biological activity profile that is markedly different from the quorum sensing signal molecules produced by Pseudomonas aeruginosa. While Pseudomonas quinolones are central to bacterial communication and virulence, this N-methylated counterpart displays selective antimicrobial properties against mycobacteria and certain Gram-positive bacteria, with no reported activity against P. aeruginosa. Furthermore, it possesses a unique inhibitory activity against the human enzyme monoamine oxidase B (MAO-B), a feature not associated with the bacterial quinolones. This suggests that N-methylation and the specific alkenyl side chain are critical determinants of biological function, steering the molecule away from intraspecies signaling and towards interspecies competition and potentially, interaction with eukaryotic systems.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the bioactivities of this compound and the primary Pseudomonas quinolones.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | P. aeruginosa | S. aureus | B. subtilis | Mycobacteria | E. coli |
| This compound | No Inhibition | Inhibitory | Inhibitory | 12.5 - 200 µM | No Inhibition |
| PQS (2-heptyl-3-hydroxy-4-quinolone) | Signaling Molecule | Weakly Active | Active | Not Reported | Inactive |
| HHQ (2-heptyl-4(1H)-quinolone) | Precursor Signal | Weakly Active | Active | Not Reported | Inactive |
| HQNO (2-heptyl-4-hydroxyquinoline N-oxide) | Signaling Molecule | Active | Active | Not Reported | Inactive |
Table 2: Comparative Signaling and Enzyme Inhibitory Activity
| Compound | Quorum Sensing Activity (P. aeruginosa) | MAO-B Inhibition (IC50) | MurE Ligase Inhibition (IC50) |
| 1-Methyl-2-undecyl-4(1H)-quinolone | Not Reported | 15.3 µM | ~40 - 200 µM (for related compounds) |
| PQS (2-heptyl-3-hydroxy-4-quinolone) | High (Agonist for PqsR) | Not Reported | Not Reported |
| HHQ (2-heptyl-4(1H)-quinolone) | High (Agonist for PqsR) | Not Reported | Not Reported |
| HQNO (2-heptyl-4-hydroxyquinoline N-oxide) | Inactive as a PqsR agonist | Not Reported | Not Reported |
Key Differences in Bioactivity and Mechanism of Action
Antimicrobial Spectrum
A primary distinction lies in their antimicrobial targets. This compound and related N-methylated alkenyl quinolones are reported to be potent inhibitors of fast-growing mycobacteria and methicillin-resistant Staphylococcus aureus (MRSA)[1]. However, they show no inhibitory activity against Gram-negative bacteria such as E. coli and, notably, P. aeruginosa[1]. This contrasts with the native Pseudomonas quinolones. While PQS and HHQ are primarily signaling molecules, they and particularly HQNO, exhibit some antibacterial activity, predominantly against Gram-positive bacteria[2].
Mechanism of Action
The mode of action for this compound appears to be distinct from the established roles of Pseudomonas quinolones. Studies on a series of N-methyl-2-alkenyl-4-quinolones suggest that they may act by inhibiting MurE ligase, an essential enzyme in the bacterial peptidoglycan biosynthesis pathway[1]. This is a recognized target for antibiotics.
In contrast, the primary "action" of PQS and HHQ within P. aeruginosa is the regulation of gene expression through binding to the transcriptional regulator PqsR[3]. HQNO, on the other hand, acts as a respiratory chain inhibitor[3]. A unique and significant finding is the selective and irreversible inhibition of human monoamine oxidase B (MAO-B) by 1-methyl-2-undecyl-4(1H)-quinolone, a closely related saturated analogue[4]. This activity has not been reported for the Pseudomonas quinolones and suggests a potential for interaction with host neurochemistry.
Quorum Sensing Activity
PQS and its precursor HHQ are the cornerstone of the pqs quorum sensing system in P. aeruginosa, regulating the expression of numerous virulence factors[3]. While some synthetic N-methylated derivatives of PQS have been shown to retain significant quorum sensing activity, the activity of naturally occurring N-methylated quinolones like this compound in P. aeruginosa has not been extensively reported and is presumed to be minimal given its lack of activity against this bacterium[1][3]. This highlights a functional divergence driven by the N-methylation.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for the quinolones against various bacterial strains are typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for non-fastidious bacteria, Middlebrook 7H9 broth for mycobacteria). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Quinolone Solutions: The quinolone compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the appropriate broth in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria; up to 7 days for slow-growing mycobacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Pseudomonas aeruginosa Quorum Sensing Reporter Assay
The quorum sensing activity of the quinolones can be assessed using a reporter strain of P. aeruginosa that contains a transcriptional fusion of a PqsR-regulated promoter (e.g., the pqsA promoter) to a reporter gene, such as lacZ (encoding β-galactosidase) or the luxCDABE operon (encoding luciferase).
-
Preparation of Reporter Strain Culture: The P. aeruginosa reporter strain is grown overnight in a suitable medium (e.g., LB broth).
-
Assay Setup: The overnight culture is diluted to a specific optical density (e.g., OD600 of 0.1) in fresh medium. The test compounds, dissolved in a suitable solvent, are added to the wells of a microtiter plate at various concentrations.
-
Incubation: The plate is incubated with shaking at 37°C for a defined period (e.g., 6-8 hours).
-
Measurement of Reporter Activity:
-
For a lacZ reporter, β-galactosidase activity is measured by adding a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG) and measuring the absorbance of the resulting product at 420 nm.
-
For a lux reporter, luminescence is measured using a luminometer.
-
-
Data Analysis: The reporter gene expression is normalized to cell density (OD600) to account for any effects on bacterial growth. The activity is then compared to that induced by known agonists like PQS or HHQ.
MurE Ligase Inhibition Assay
The inhibitory activity against MurE ligase can be determined by measuring the ATP-dependent ligation of UDP-MurNAc-L-alanine and D-glutamate.
-
Enzyme and Substrate Preparation: Recombinant MurE ligase is purified. The substrates UDP-MurNAc-L-alanine and D-glutamate, as well as ATP, are prepared in a suitable buffer.
-
Inhibition Assay: The enzyme is pre-incubated with various concentrations of the test compound in the reaction buffer. The reaction is initiated by the addition of the substrates and ATP.
-
Detection of Product Formation: The reaction is stopped after a defined time, and the amount of product formed (UDP-MurNAc-L-Ala-D-Glu) or the amount of ADP produced is quantified. This can be done using methods such as HPLC or a coupled-enzyme assay that links ADP production to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
-
Calculation of IC50: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Pathways and Workflows
Conclusion
The comparison between this compound and the native quinolones of P. aeruginosa underscores the profound impact of subtle structural modifications on biological activity. While the core quinolone scaffold is shared, the presence of an N-methyl group and the specific nature of the C-2 alkyl/alkenyl chain dictate a functional shift from intraspecies signaling in Pseudomonas to a role in antimicrobial defense and potential interaction with eukaryotic targets for the plant-derived compound. This highlights a fascinating area of chemical ecology and provides a strong rationale for the exploration of naturally occurring quinolone analogues as leads for novel therapeutic agents with distinct mechanisms of action from their bacterial counterparts. Further research is warranted to fully elucidate the quorum sensing capabilities and the complete antimicrobial spectrum of this compound to better understand its potential applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of methylated derivatives of the Pseudomonas metabolites HHQ, HQNO and PQS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-methyl-2-undecyl-4(1H)-quinolone as an irreversible and selective inhibitor of type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Alkyl-Quinolone Signaling Molecules: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 2-alkyl-quinolone (AQ) signaling molecules, focusing on their performance in key biological assays and supported by experimental data. This analysis delves into the biosynthesis, regulation, and differential activities of these molecules, providing a comprehensive resource for understanding and targeting this critical bacterial communication system.
Introduction to 2-Alkyl-Quinolone Signaling
The 2-alkyl-quinolone (AQ) signaling system is a crucial component of quorum sensing (QS) in the opportunistic pathogen Pseudomonas aeruginosa. This cell-to-cell communication network orchestrates the expression of numerous virulence factors and plays a vital role in biofilm formation, making it a prime target for novel anti-virulence therapies.[1][2] The system relies on a variety of 2-alkyl-4(1H)-quinolone molecules, with 2-heptyl-4(1H)-quinolone (HHQ) and its hydroxylated derivative, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS or Pseudomonas Quinolone Signal), being the most extensively studied signaling molecules.[1][3] These molecules activate the transcriptional regulator PqsR (also known as MvfR), which in turn controls the expression of genes involved in virulence and AQ biosynthesis itself.[3][4]
Biosynthesis and Regulation of Key AQ Signaling Molecules
The production of AQs is primarily governed by the pqsABCDE operon.[2][3] Anthranilic acid, derived from the chorismate pathway, is converted to HHQ through a series of enzymatic reactions catalyzed by the PqsA, PqsB, PqsC, and PqsD proteins.[3] The monooxygenase PqsH then catalyzes the conversion of HHQ to the more potent signaling molecule, PQS.[3][4] The expression of the pqs operon is positively regulated by PqsR in an auto-regulatory loop, where both HHQ and PQS can bind to and activate PqsR.[3][4] This signaling cascade is also integrated with other quorum sensing systems in P. aeruginosa, such as the las and rhl systems.[4]
Figure 1: Simplified signaling pathway of 2-alkyl-quinolone biosynthesis and regulation.
Comparative Performance of AQ Signaling Molecules
The biological activity of different AQs can vary significantly. This section provides a quantitative comparison of key signaling molecules based on their ability to activate the PqsR receptor and induce downstream virulence phenotypes.
PqsR Activation
The potency of AQs as signaling molecules is directly related to their ability to bind and activate the PqsR transcriptional regulator. This is often quantified by determining the half-maximal effective concentration (EC50) for the induction of a reporter gene fused to the PqsR-controlled pqsA promoter.
| Signaling Molecule | EC50 for pqsA Promoter Activation (µM) | Reference(s) |
| HHQ (2-heptyl-4-quinolone) | 16.4 ± 2.6 | [3] |
| PQS (2-heptyl-3-hydroxy-4-quinolone) | 3.8 ± 1.6 | [3] |
As the data indicates, PQS is a significantly more potent activator of the pqsA promoter than its precursor, HHQ.[3] This is consistent with reports that PQS binds to PqsR with a higher affinity, although specific comparative Kd values are not consistently reported across the literature.[5]
Induction of Virulence Factors
The activation of PqsR by AQs leads to the production of various virulence factors, including the redox-active pigment pyocyanin (B1662382) and the formation of biofilms.
Pyocyanin Production:
Biofilm Formation:
AQ signaling is a known promoter of biofilm formation.[8] Comparative studies have shown that different AQs can have varying effects on biofilm development. For instance, some synthetic 2-amino-4-quinolone derivatives with long alkyl chains have been shown to be potent inhibitors of biofilm formation in both P. aeruginosa and Staphylococcus aureus.[9] In contrast, the native signaling molecules HHQ and PQS are generally considered to promote biofilm formation through the activation of PqsR and subsequent downstream pathways.[8]
Experimental Protocols
This section provides an overview of key experimental methodologies used to quantify the activity of 2-alkyl-quinolone signaling molecules.
PqsR-Based Reporter Gene Assay
This assay is used to quantify the ability of AQs to activate the PqsR transcriptional regulator.
Principle: A reporter gene (e.g., lux or lacZ) is placed under the control of the pqsA promoter in a P. aeruginosa strain. The activity of the reporter enzyme, which is proportional to the level of transcription from the pqsA promoter, is measured in the presence of varying concentrations of the test compound.
Workflow:
Figure 2: General workflow for a PqsR-based reporter gene assay.
Pyocyanin Quantification Assay
This assay measures the production of the virulence factor pyocyanin.
Principle: Pyocyanin is extracted from bacterial culture supernatants and its concentration is determined spectrophotometrically.
Brief Protocol:
-
Grow P. aeruginosa in the presence of the test compound.
-
Pellet the bacterial cells by centrifugation and collect the supernatant.
-
Extract pyocyanin from the supernatant using chloroform.
-
Back-extract the pyocyanin into an acidic aqueous solution (e.g., 0.2 M HCl), which turns the solution from blue to red.
-
Measure the absorbance of the red solution at 520 nm.
-
Calculate the pyocyanin concentration using its molar extinction coefficient.[6]
Biofilm Formation Assay
This assay quantifies the ability of AQs to promote or inhibit biofilm formation.
Principle: The total biomass of a biofilm grown in a microtiter plate is stained with crystal violet and quantified by measuring the absorbance of the solubilized stain.
Brief Protocol:
-
Grow P. aeruginosa in a 96-well microtiter plate in the presence of the test compound.
-
After incubation, remove the planktonic (non-adherent) cells by washing the wells.
-
Stain the remaining adherent biofilm with a crystal violet solution.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with a suitable solvent (e.g., ethanol (B145695) or acetic acid).
-
Measure the absorbance of the solubilized stain, which is proportional to the biofilm biomass.[10]
PqsR Antagonists: A Therapeutic Opportunity
Given the central role of PqsR in regulating virulence, it has emerged as a promising target for the development of anti-virulence drugs. A number of PqsR antagonists have been identified that can inhibit AQ signaling and reduce the production of virulence factors.
| Antagonist | IC50 (µM) | Target Strain(s) | Reference(s) |
| Compound 40 | 0.25 ± 0.12 | PAO1-L | [11] |
| 0.34 ± 0.03 | PA14 | [11] | |
| Compound 20 | K(d,app): 0.007 | E. coli reporter | [12] |
These antagonists offer a promising avenue for the development of new therapies to combat P. aeruginosa infections by disarming the pathogen rather than killing it, which may reduce the selective pressure for the development of antibiotic resistance.
Conclusion
The 2-alkyl-quinolone signaling system is a complex and crucial regulatory network in P. aeruginosa. This guide has provided a comparative analysis of the key signaling molecules, HHQ and PQS, highlighting their differential activities in PqsR activation and virulence factor production. The provided experimental protocols offer a foundation for researchers to quantitatively assess the effects of these and other AQ analogs. The continued exploration of this signaling system, including the development of potent PqsR antagonists, holds significant promise for the future of anti-infective therapies.
References
- 1. Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa and other bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) | PLOS Pathogens [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa [frontiersin.org]
- 12. Discovery of antagonists of PqsR, a key player in 2-alkyl-4-quinolone-dependent quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 1-Methyl-2-alkenyl-4(1H)-quinolone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-Methyl-2-alkenyl-4(1H)-quinolone analogs, with a specific focus on variations in the C-2 alkenyl substituent. While direct experimental data for 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone is not extensively available in the public domain, this guide synthesizes findings from closely related analogs to infer potential biological activities and SAR trends. The primary activities associated with this class of compounds include antibacterial effects, particularly against Mycobacterium tuberculosis, and modulation of bacterial quorum sensing pathways, primarily in Pseudomonas aeruginosa.
Comparative Biological Activity of 2-Alkenyl-4(1H)-quinolone Analogs
The biological activity of 2-alkenyl-4(1H)-quinolones is significantly influenced by the nature of the substituent at the C-2 position. Studies on related compounds indicate that the presence of an alkenyl moiety at C-2 confers superior inhibitory effects compared to their alkyl counterparts.[1] The following table summarizes the antimycobacterial activity of representative N-methyl-2-alkenyl-4(1H)-quinolones against M. smegmatis and M. tuberculosis.
| Compound ID | N-1 Substituent | C-2 Substituent | Target Organism | Activity (MIC in µg/mL) | Reference |
| Analog A | Methyl | (E)-dec-2-enyl | M. smegmatis | 1.56 | [1] |
| Analog B | Methyl | (E)-undec-2-enyl | M. smegmatis | 0.78 | [1] |
| Analog C | Methyl | (E)-dodec-2-enyl | M. smegmatis | 1.56 | [1] |
| Analog D | Methyl | (E)-dec-2-enyl | M. tuberculosis H37Rv | 6.25 | [1] |
| Analog E | Methyl | (E)-undec-2-enyl | M. tuberculosis H37Rv | 3.12 | [1] |
| Analog F | Methyl | (E)-dodec-2-enyl | M. tuberculosis H37Rv | 6.25 | [1] |
Key Observations from the Data:
-
Alkenyl Chain Length: The data suggests that the length of the alkenyl chain at the C-2 position plays a crucial role in the antimycobacterial activity. An undecenyl chain (C11) appears to be optimal for activity against both M. smegmatis and M. tuberculosis among the analogs tested.
-
Target Specificity: The primary antibacterial target for this class of compounds is suggested to be the MurE ligase in M. tuberculosis, an essential enzyme in peptidoglycan biosynthesis.[1]
Inferred Structure-Activity Relationship for this compound
Based on the available data for analogous structures, we can infer the following SAR for this compound:
-
N-1 Methyl Group: The methyl group at the N-1 position is a common feature in active analogs and is likely important for maintaining the overall conformation required for biological activity.
-
C-2 Undecenyl Chain: The undecenyl (C11) chain is associated with potent activity in related compounds. The presence of a double bond is critical, with alkenyl moieties showing greater potency than saturated alkyl chains.[1]
-
(Z)-Isomerism: The specific impact of the (Z) configuration at the 6-position of the undecenyl chain cannot be definitively determined without direct experimental data. In many biological systems, the stereochemistry of a double bond significantly influences molecular shape and, consequently, interaction with biological targets. It is plausible that the (Z) and (E) isomers would exhibit different potencies.
Signaling Pathway: Quorum Sensing in Pseudomonas aeruginosa
2-Alkyl-4-quinolones are well-known signaling molecules in the quorum sensing (QS) network of Pseudomonas aeruginosa. This system regulates the expression of virulence factors and biofilm formation. The core of this signaling involves the pqs system, where 2-heptyl-4-quinolone (HHQ) is a precursor to the Pseudomonas Quinolone Signal (PQS), 2-heptyl-3-hydroxy-4-quinolone. These molecules activate the transcriptional regulator PqsR (also known as MvfR), which in turn controls the expression of genes responsible for virulence factor production. It is highly probable that this compound analogs could interfere with this pathway, acting as either agonists or antagonists of the PqsR receptor.
Caption: Proposed interaction of 2-alkenyl-4-quinolone analogs with the P. aeruginosa quorum sensing pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments relevant to the evaluation of 1-Methyl-2-alkenyl-4(1H)-quinolone analogs.
Synthesis of N-methyl-2-alkenyl-4(1H)-quinolones
A general and widely used method for the synthesis of this class of compounds is the condensation of N-methyl isatoic anhydride (B1165640) with a suitable methyl vinyl ketone derivative.[1]
General Procedure:
-
Preparation of the Ketone: The required (E)-alkenyl methyl ketone is synthesized via a palladium-catalyzed coupling reaction between methyl vinyl ketone and the corresponding 1-alkyne.
-
Condensation Reaction: The N-methyl isatoic anhydride is reacted with the synthesized (E)-alkenyl methyl ketone in the presence of a strong base, such as lithium diisopropylamide (LDA), in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C).
-
Purification: The resulting crude product is purified by column chromatography on silica (B1680970) gel to yield the desired N-methyl-2-alkenyl-4(1H)-quinolone.
Antimycobacterial Activity Assay (Microbroth Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against mycobacterial strains.[1]
Protocol:
-
Inoculum Preparation: A suspension of the mycobacterial strain (e.g., M. smegmatis or M. tuberculosis) is prepared in a suitable broth (e.g., Middlebrook 7H9) and its turbidity is adjusted to a McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37 °C for a specified period (e.g., 24-48 hours for M. smegmatis, several weeks for M. tuberculosis).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Quorum Sensing Inhibition Assay (Violacein Inhibition Assay)
This assay utilizes a reporter strain, typically Chromobacterium violaceum, which produces a purple pigment called violacein (B1683560) in response to quorum sensing signals. Inhibition of this pigment production indicates potential QS inhibitory activity.
Protocol:
-
Culture Preparation: An overnight culture of C. violaceum is prepared.
-
Assay Setup: A fresh growth medium is inoculated with the C. violaceum culture and the test compounds at various concentrations are added to the wells of a microtiter plate.
-
Incubation: The plate is incubated at a suitable temperature (e.g., 30 °C) for 24-48 hours.
-
Quantification of Violacein: The violacein pigment is extracted from the bacterial cells (e.g., using DMSO or ethanol) and the absorbance is measured at a specific wavelength (e.g., 585 nm).
-
Data Analysis: The percentage of violacein inhibition is calculated relative to a control culture without the test compound.
Caption: A general experimental workflow for the synthesis and biological evaluation of 4-quinolone analogs.
Conclusion and Future Directions
The structure-activity relationship of 1-Methyl-2-alkenyl-4(1H)-quinolone analogs highlights the critical role of the C-2 alkenyl substituent in determining their biological activity. While an undecenyl chain appears promising for antimycobacterial effects, further research is imperative to elucidate the precise role of the double bond's stereochemistry ((Z) vs. (E) isomers) and its position within the alkyl chain. The potential for these compounds to modulate bacterial quorum sensing pathways presents an exciting avenue for the development of novel anti-virulence agents. Future studies should focus on the synthesis and direct biological evaluation of this compound and its geometric isomer to provide a conclusive understanding of their SAR and therapeutic potential.
References
Cross-Reactivity of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone with Other Quinolones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone with other quinolone compounds. The assessment is based on available experimental data for structurally related molecules, focusing on their interaction with the Pseudomonas aeruginosa quorum sensing receptor, PqsR, and their recognition in immunoassays.
Introduction to this compound
This compound belongs to the 2-alkyl-4(1H)-quinolone (AHQ) class of compounds. These molecules are analogous to the 2-heptyl-3-hydroxy-4(1H)-quinolone, also known as the Pseudomonas Quinolone Signal (PQS), a key signaling molecule in the quorum sensing network of Pseudomonas aeruginosa. This network regulates the expression of virulence factors and is crucial for the pathogen's ability to cause disease. The specific structure of this compound, featuring a methyl group on the quinolone ring nitrogen and an unsaturated eleven-carbon side chain, dictates its potential biological activity and cross-reactivity with other quinolones.
Immunoassay Cross-Reactivity
Immunoassays are a common method to detect and quantify specific molecules. The cross-reactivity of an immunoassay determines its specificity. The following table summarizes the cross-reactivity of an enzyme-linked immunosorbent assay (ELISA) developed for the quantification of PQS with other related quinolones found in P. aeruginosa.
| Compound Tested | Structure | IC50 (nM) | Cross-Reactivity (%) vs. PQS |
| PQS (2-heptyl-3-hydroxy-4(1H)-quinolone) | 2-heptyl-3-hydroxy-4(1H)-quinolone | 3.87 | 100 |
| HHQ (2-heptyl-4(1H)-quinolone) | 2-heptyl-4(1H)-quinolone | 27.2 | ~13 |
| HQNO (2-heptyl-4-hydroxyquinoline N-oxide) | 2-heptyl-4-hydroxyquinoline N-oxide | 236.2 | <2 |
Data sourced from an immunochemical study on the Pseudomonas Quinolone Signal.
Cross-Reactivity at the PqsR Receptor
The biological activity of PQS and related molecules is mediated through their binding to the transcriptional regulator PqsR. The specificity of this interaction is a key determinant of cross-reactivity.
Structural Factors Influencing PqsR Activation:
-
Alkyl Chain Length: The length of the alkyl chain at the C-2 position of the quinolone ring is a critical determinant for PqsR activation. Studies have shown that alkyl chains of seven (C7) and nine (C9) carbons are optimal for binding and activation of PqsR. In contrast, longer alkyl chains, such as the eleven-carbon (C11) chain present in this compound, have been shown to be inactive as PqsR agonists.
-
N-Methylation: The presence of a methyl group on the nitrogen at the 1-position of the quinolone ring has been investigated. Experimental data shows that N-methylated PQS retains strong quorum-sensing activity, comparable to that of the parent PQS molecule[1][2]. This suggests that N-methylation does not significantly hinder the interaction with the PqsR receptor.
-
Unsaturation in the Alkyl Chain: While less studied, the presence of a double bond in the alkyl side chain can influence the molecule's conformation and its fit within the hydrophobic binding pocket of PqsR. However, given the strong negative influence of a C11 chain length, it is unlikely that the presence of a double bond would be sufficient to restore high-level activity.
Based on these structural considerations, it is highly probable that This compound exhibits low to no cross-reactivity as an agonist at the PqsR receptor , primarily due to its C11 alkyl chain. While the N-methyl group is tolerated, the unfavorable chain length is the dominant factor.
Comparison with Fluoroquinolone Antibiotics
It is important to distinguish the 2-alkyl-4(1H)-quinolones from the fluoroquinolone class of antibiotics. While both are based on a quinolone scaffold, their structures, biological targets, and mechanisms of action are distinct. Fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, leading to cell death. Cross-reactivity in the context of fluoroquinolones typically refers to allergic reactions in patients. Studies on fluoroquinolone allergies have shown that while some cross-reactivity exists between different members of the class, it is not universal, and the specific side chains on the quinolone core play a significant role. This highlights the general principle that even within a class of compounds, small structural variations can lead to significant differences in biological recognition.
Experimental Protocols
PqsR Reporter Gene Assay for Quinolone Activity
This assay is used to determine the ability of a test compound to activate the PqsR receptor.
Objective: To measure the dose-dependent activation of the PqsR-regulated pqsA promoter by a test quinolone.
Materials:
-
Pseudomonas aeruginosa strain with a pqsA-lacZ reporter fusion.
-
Test quinolone (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (PQS).
-
Negative control (solvent vehicle).
-
Growth medium (e.g., Luria-Bertani broth).
-
β-galactosidase assay reagents (e.g., ONPG).
-
Spectrophotometer.
Procedure:
-
Grow the pqsA-lacZ reporter strain overnight in LB broth.
-
Dilute the overnight culture into fresh LB broth to a starting OD600 of 0.05.
-
Aliquot the diluted culture into a 96-well plate.
-
Add the test quinolone and controls at various concentrations.
-
Incubate the plate with shaking at 37°C for a defined period (e.g., 6-8 hours).
-
Measure the OD600 of the cultures.
-
Lyse the cells and perform a β-galactosidase assay using ONPG as a substrate.
-
Measure the absorbance at 420 nm to quantify the β-galactosidase activity.
-
Normalize the β-galactosidase activity to the cell density (Miller units).
-
Plot the Miller units against the concentration of the test quinolone to determine the EC50.
Competitive ELISA for Quinolone Cross-Reactivity
This assay is used to determine the cross-reactivity of different quinolones with antibodies raised against a specific quinolone (e.g., PQS).
Objective: To determine the concentration of a test quinolone required to inhibit the binding of a PQS-conjugate to anti-PQS antibodies by 50% (IC50).
Materials:
-
96-well microtiter plate coated with a PQS-protein conjugate.
-
Anti-PQS antibodies.
-
Test quinolone.
-
PQS standard.
-
Enzyme-labeled secondary antibody.
-
Substrate for the enzyme (e.g., TMB).
-
Stop solution.
-
Plate reader.
Procedure:
-
Add the test quinolone or PQS standard at various concentrations to the wells of the coated microtiter plate.
-
Add a fixed concentration of the primary anti-PQS antibody to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound antibodies and quinolones.
-
Add the enzyme-labeled secondary antibody.
-
Incubate and then wash the plate.
-
Add the enzyme substrate and incubate until color develops.
-
Add the stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Plot the percentage of inhibition against the quinolone concentration to determine the IC50.
-
Calculate the percentage of cross-reactivity relative to PQS.
Visualizations
Caption: Quinolone signaling pathway in P. aeruginosa.
Caption: Workflow for competitive ELISA.
References
efficacy of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone compared to known antibiotics
A guide for researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a comparative overview of the efficacy of the 2-alkyl-4(1H)-quinolone class of compounds and established antibiotics, with a focus on their activity against Staphylococcus aureus. It is important to note that a direct efficacy comparison for the specific compound 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone is not possible due to the absence of publicly available experimental data. Therefore, this document leverages available information on the broader class of 2-alkyl-4(1H)-quinolones to provide a qualitative comparison and presents quantitative data for well-known fluoroquinolone antibiotics to serve as a benchmark.
The 2-alkyl-4(1H)-quinolones are a class of compounds known to be produced by certain bacteria, such as Pseudomonas aeruginosa, and have been noted for their antibiotic properties, particularly against Gram-positive bacteria.[1] Their mechanism of action can differ from the well-characterized fluoroquinolones, with some derivatives reported to interfere with the bacterial electron transport chain.[2] In contrast, fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin (B1675101) act by inhibiting DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[3][4][5][6][7]
This guide presents Minimum Inhibitory Concentration (MIC) data for ciprofloxacin and levofloxacin against Staphylococcus aureus, a common Gram-positive pathogen. Additionally, it details the standard experimental protocol for determining MIC values and provides visualizations for the experimental workflow and the distinct mechanisms of action.
Quantitative Efficacy Data: Known Antibiotics
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for two widely used fluoroquinolone antibiotics, ciprofloxacin and levofloxacin, against various strains of Staphylococcus aureus. The MIC is a standard measure of the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Citation(s) |
| Ciprofloxacin | Methicillin-Resistant S. aureus (MRSA) | 0.25 - 0.5 | [3] |
| Ciprofloxacin | Methicillin-Susceptible S. aureus (MSSA) | 0.25 - 0.5 | [8] |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | [9] |
| Ciprofloxacin | S. aureus ATCC 6538P | 0.2 | [10] |
| Ciprofloxacin | S. aureus (Clinical Isolates) | 0.12 - 0.5 | [11] |
| Levofloxacin | Methicillin-Susceptible S. aureus (MSSA) | 0.12 - 0.25 | |
| Levofloxacin | Methicillin-Resistant S. aureus (MRSA) | 0.12 - 0.25 | |
| Levofloxacin | S. aureus ATCC 29213 | 0.25 | [9] |
| Levofloxacin | Methicillin-Susceptible S. aureus (MSSA) | 0.25 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC values presented in this guide are typically determined using the broth microdilution method, a standardized and widely accepted protocol.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) to create a range of concentrations. These dilutions are typically performed in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strain to be tested is cultured on an agar (B569324) plate. A suspension of the bacteria is then prepared in a sterile saline or broth and its turbidity is adjusted to a standardized concentration (commonly 0.5 McFarland standard), which corresponds to a specific number of colony-forming units (CFU/mL). This suspension is then further diluted in the growth medium to the final desired inoculum density.
-
Inoculation: A standardized volume of the prepared bacterial inoculum is added to each well of the microtiter plate containing the different antibiotic concentrations. Control wells are also included: a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).
-
Incubation: The microtiter plate is incubated under specific conditions (e.g., 37°C for 16-20 hours) to allow for bacterial growth.
-
Result Interpretation: After incubation, the plate is visually inspected for bacterial growth, which is indicated by turbidity or a pellet of cells at the bottom of the well. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Mechanisms of Action
The antibacterial effect of quinolone compounds is achieved through various mechanisms. The well-established fluoroquinolones and the class of 2-alkyl-4(1H)-quinolones exhibit distinct primary cellular targets.
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): These synthetic antibiotics target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[4][5] These enzymes are essential for managing DNA supercoiling during replication. By stabilizing the complex between these enzymes and DNA after the DNA has been cleaved, fluoroquinolones prevent the re-ligation of the DNA strands.[6][7] This leads to an accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.
2-Alkyl-4(1H)-quinolones: While not as extensively characterized as fluoroquinolones, some naturally occurring 2-alkyl-4(1H)-quinolones appear to have a different primary mechanism of action. For instance, aurachins, a class of farnesylated quinolone alkaloids, are known inhibitors of the bacterial respiratory chain.[2] More specifically, compounds like aurachin D can target cytochrome bd oxidase, an enzyme in the electron transport chain.[2] Inhibition of the electron transport chain disrupts cellular respiration and energy production, leading to bacterial cell death. This mechanism is distinct from the DNA-targeting action of fluoroquinolones.
References
- 1. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Microbial electron transport and energy conservation – the foundation for optimizing bioelectrochemical systems [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, In Silico, and In Vitro Evaluation of Long Chain Alkyl Amides from 2-Amino-4-Quinolone Derivatives as Biofilm Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
synergistic effects of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone with other compounds
For professionals in research, science, and drug development, understanding the synergistic potential of novel compounds is paramount. This guide provides a comparative analysis of the synergistic effects of 2-alkyl-4(1H)-quinolone derivatives, with a focus on the well-studied Pseudomonas Quinolone Signal (PQS), as a representative for the broader class that includes molecules like 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone. Due to a lack of specific studies on the latter, this guide will leverage data from its structural and functional analogues to provide valuable insights into potential synergistic activities.
The 2-alkyl-4(1H)-quinolone (AQ) class of compounds, originally identified as bacterial signaling molecules, has garnered significant interest for its diverse biological activities, including antimicrobial and anti-biofilm properties. The Pseudomonas quinolone signal (PQS), or 2-heptyl-3-hydroxy-4(1H)-quinolone, is a key quorum sensing molecule in Pseudomonas aeruginosa that regulates virulence and is involved in interspecies competition.[1][2][3] Investigating the synergistic effects of these quinolones with existing antimicrobial agents can unveil novel therapeutic strategies to combat resistant pathogens.
Comparative Analysis of Synergistic Effects
The synergistic potential of quinolone compounds has been evaluated against various microorganisms in combination with different classes of antibiotics and antifungals. The following tables summarize the quantitative data from these studies, primarily focusing on PQS and related fluoroquinolones, which are structurally and functionally relevant.
Table 1: Synergistic Effects of Quinolones with Antibacterial Agents against Pseudomonas aeruginosa
| Quinolone Compound | Combination Agent | Method | Key Finding | Fractional Inhibitory Concentration Index (FICI) | Reference |
| Fluoroquinolones (general) | Antipseudomonal Penicillins | In vitro | Synergy observed in 20-50% of isolates. | Not specified | [4] |
| Fluoroquinolones (general) | Imipenem | In vitro | Synergy observed in 20-50% of isolates. | Not specified | [4] |
| Fluoroquinolones (general) | Aminoglycosides | In vitro | Synergy rarely observed. | Not specified | [4] |
| Ulifloxacin, Ciprofloxacin, Levofloxacin | Fosfomycin (B1673569) | Biofilm Assay | Synergistic effect in eradicating biofilm cells. | Not specified | [5] |
| Disruption of PQS signaling | Ciprofloxacin, Ceftazidime, Gentamicin | In vitro | Synergistic with some antibiotics. | Not specified | [6] |
Table 2: Synergistic Effects of Quinolone Derivatives with Antifungal Agents
| Quinolone Derivative | Combination Agent | Target Organism | Method | Key Finding | FICI | Reference |
| Fluoroquinolone derivatives (e.g., NE-E07) | Echinocandins (e.g., Caspofungin) | Aspergillus fumigatus | In vitro screening | Synergistic antifungal activity. | Not specified | [7][8] |
| Fluoroquinolone derivatives (e.g., NE-E07) | Voriconazole, Amphotericin B | Aspergillus fumigatus | In vitro | No synergistic effect observed. | Not specified | [7] |
Experimental Protocols
The assessment of synergistic interactions is primarily conducted using in vitro methods such as the checkerboard assay and the time-kill assay.
Checkerboard Assay Protocol
The checkerboard assay is a common method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two compounds.[9][10][11]
-
Preparation of Reagents: Stock solutions of the quinolone compound and the combination agent are prepared in an appropriate solvent. A bacterial or fungal inoculum is prepared and adjusted to a 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of the quinolone compound are made along the x-axis, and serial twofold dilutions of the second agent are made along the y-axis.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Control wells containing each agent alone and a growth control (no antimicrobial agents) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C ± 2°C for 16-20 hours for bacteria).
-
Data Analysis: The minimum inhibitory concentration (MIC) of each agent alone and in combination is determined. The FIC index is calculated using the formula: FICI = FIC of agent A + FIC of agent B, where FIC = MIC of agent in combination / MIC of agent alone.
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay Protocol
Time-kill assays provide information on the rate of microbial killing over time when exposed to antimicrobial agents alone and in combination.[12][13][14]
-
Preparation: Bacterial or fungal cultures are grown to a specific phase (e.g., mid-logarithmic phase). The antimicrobial agents are added at specific concentrations (often based on their MICs) to culture tubes.
-
Sampling: Aliquots are removed from each tube at predetermined time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Quantification: The number of viable microorganisms in each aliquot is determined by plating serial dilutions and counting the resulting colonies (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted.
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL.
-
Visualizing Molecular Pathways and Workflows
PQS Quorum Sensing Signaling Pathway
The Pseudomonas quinolone signal (PQS) is a key component of the complex quorum sensing network in P. aeruginosa. Its synthesis and regulatory effects are interconnected with other signaling systems like las and rhl.[15][16][17]
References
- 1. The healing effect of Pseudomonas Quinolone Signal (PQS) with co-infection of Staphylococcus aureus and Pseudomonas aeruginosa: A preclinical animal co-infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa and other bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergy and antagonism of combinations with quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic effect of fosfomycin and fluoroquinolones against Pseudomonas aeruginosa growing in a biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for Complex Interplay between Quorum Sensing and Antibiotic Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. emerypharma.com [emerypharma.com]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Unraveling the Multifaceted Mode of Action of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone, a naturally occurring quinolone alkaloid also known as evocarpine (B92090), has garnered significant interest within the scientific community due to its diverse range of biological activities. This guide provides a comprehensive comparison of its confirmed and potential modes of action, supported by experimental data and detailed methodologies. The multifaceted nature of this compound presents both challenges and opportunities for therapeutic development, suggesting its potential application in areas ranging from cardiovascular disease to infectious diseases.
A Molecule with Multiple Targets
Evocarpine's biological effects appear to stem from its ability to interact with several distinct molecular targets, a characteristic that is increasingly recognized in drug discovery. This guide will explore three primary modes of action: inhibition of voltage-dependent calcium channels, potential disruption of bacterial cell wall synthesis, and modulation of bacterial quorum sensing. Furthermore, we will draw comparisons with a structurally similar compound that exhibits potent and selective inhibition of monoamine oxidase B (MAO-B).
I. Calcium Channel Blocker Activity
One of the well-documented effects of evocarpine is its ability to act as a calcium channel blocker. This activity is particularly relevant in the context of cardiovascular function, where the influx of calcium ions plays a critical role in smooth muscle contraction and vasoconstriction.
Comparative Data: Evocarpine vs. Verapamil
| Compound | Target | Assay | Key Parameter | Value |
| Evocarpine | Voltage-Dependent Calcium Channels | K+-induced contraction in isolated rat thoracic aorta | IC50 | 9.8 µM |
| Verapamil | L-type Calcium Channels | Inhibition of tonic firing in rat intracardiac neurons | IC50 | ~10 µM |
Experimental Protocol: Inhibition of K+-induced Contraction
Objective: To determine the inhibitory effect of a compound on the contraction of vascular smooth muscle induced by potassium chloride (KCl), which causes depolarization and opening of voltage-dependent calcium channels.
Methodology:
-
Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Contraction Induction: A high concentration of KCl (e.g., 60 mM) is added to the bath to induce a sustained contraction.
-
Compound Addition: Once the contraction reaches a stable plateau, cumulative concentrations of the test compound (e.g., evocarpine) are added to the bath.
-
Data Recording: The isometric tension of the aortic rings is recorded throughout the experiment.
-
Analysis: The inhibitory effect of the compound is calculated as a percentage of the maximal KCl-induced contraction. The IC50 value, the concentration of the compound that causes 50% inhibition, is determined from the concentration-response curve.
Signaling Pathway: Calcium Channel Blockade
Caption: Evocarpine blocks voltage-gated calcium channels, inhibiting smooth muscle contraction.
II. Antimycobacterial Activity
Evocarpine has demonstrated notable activity against multidrug-resistant (MDR) strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. While the precise mechanism is still under investigation, a plausible target is the MurE ligase, an essential enzyme in the bacterial cell wall biosynthesis pathway.
Comparative Data: Evocarpine vs. Isoniazid
| Compound | Target Organism | Key Parameter | Value |
| Evocarpine | MDR M. tuberculosis | MIC | 5 - 20 µg/mL |
| Isoniazid | M. tuberculosis H37Rv | MIC | ~0.02 - 0.06 µg/mL |
Experimental Protocol: MurE Ligase Inhibition Assay
Objective: To determine if a compound inhibits the enzymatic activity of MurE ligase, which is crucial for peptidoglycan synthesis.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant MurE ligase is purified. The substrates, UDP-N-acetylmuramoyl-L-alanine-D-glutamate and L-lysine (or meso-diaminopimelic acid), and ATP are prepared in a suitable buffer.
-
Reaction Mixture: The reaction is initiated by adding the enzyme to a mixture containing the substrates, ATP, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 37°C) for a defined period.
-
Detection of Product Formation: The activity of MurE ligase can be measured by quantifying the production of ADP, a byproduct of the ATP-dependent ligation reaction. This is often done using a coupled enzyme assay where the conversion of ADP to ATP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
-
Analysis: The rate of the reaction is determined, and the percentage of inhibition by the test compound is calculated. The IC50 value is then determined from the dose-response curve.
Signaling Pathway: Inhibition of Peptidoglycan Synthesis
Caption: Evocarpine may inhibit MurE ligase, disrupting bacterial cell wall synthesis.
III. Quorum Sensing Modulation
The 2-alkyl-4(1H)-quinolone scaffold, to which evocarpine belongs, is a well-established class of signaling molecules in the quorum sensing (QS) network of the opportunistic pathogen Pseudomonas aeruginosa. These molecules regulate the expression of virulence factors and biofilm formation. While direct experimental data for evocarpine's activity in this system is pending, its structural similarity to known QS molecules like 2-heptyl-4-quinolone (HHQ) and the Pseudomonas quinolone signal (PQS) suggests a high probability of interaction.
Comparative Data: Related Quinolones in Quorum Sensing
| Compound | System | Target | Effect |
| HHQ | P. aeruginosa QS | PqsR (MvfR) | Agonist |
| PQS | P. aeruginosa QS | PqsR (MvfR) | Agonist |
Experimental Protocol: Quorum Sensing Reporter Assay
Objective: To assess the ability of a compound to modulate quorum sensing activity in P. aeruginosa.
Methodology:
-
Reporter Strain: A genetically engineered strain of P. aeruginosa is used. This strain contains a reporter gene (e.g., gfp or lacZ) fused to the promoter of a QS-regulated gene (e.g., lasB).
-
Culture Conditions: The reporter strain is grown in a suitable medium in the presence of various concentrations of the test compound.
-
Induction: The QS system can be induced with the addition of an autoinducer if necessary.
-
Measurement of Reporter Activity: After a defined incubation period, the expression of the reporter gene is quantified. For a GFP reporter, this is done by measuring fluorescence. For a LacZ reporter, a colorimetric assay using a substrate like ONPG is used.
-
Analysis: The change in reporter gene expression in the presence of the test compound is compared to a control to determine if the compound acts as an agonist or antagonist of the QS system.
Logical Relationship: Quorum Sensing Modulation
Caption: Evocarpine may modulate P. aeruginosa quorum sensing by interacting with PqsR.
IV. Monoamine Oxidase B (MAO-B) Inhibition by a Structural Analog
A close structural analog of evocarpine, 1-methyl-2-undecyl-4(1H)-quinolone, has been identified as a potent, selective, and irreversible inhibitor of MAO-B. This enzyme is a key target in the treatment of neurodegenerative diseases like Parkinson's disease. This finding suggests that evocarpine and related compounds may have therapeutic potential in neurology.
Comparative Data: 1-Methyl-2-undecyl-4(1H)-quinolone vs. Selegiline
| Compound | Target | Assay | Key Parameter | Value |
| 1-Methyl-2-undecyl-4(1H)-quinolone | MAO-B | Kynuramine substrate assay | IC50 | 15.3 µM |
| Ki | 9.91 µM | |||
| Selegiline | MAO-B | Various assays | IC50 | Nanomolar to low micromolar range |
Experimental Protocol: MAO-B Inhibition Assay
Objective: To determine the inhibitory activity of a compound against the MAO-B enzyme.
Methodology:
-
Enzyme Source: MAO-B can be obtained from various sources, including rat brain mitochondria or recombinant human enzyme.
-
Substrate: Kynuramine is a commonly used non-selective substrate for both MAO-A and MAO-B. Its oxidation can be monitored spectrophotometrically.
-
Assay Conditions: The assay is performed in a suitable buffer at a physiological pH and temperature. To measure MAO-B activity specifically, a selective MAO-A inhibitor (e.g., clorgyline) is often included.
-
Reaction: The test compound is pre-incubated with the enzyme before the addition of the substrate to initiate the reaction.
-
Detection: The rate of product formation (4-hydroxyquinoline from kynuramine) is measured by monitoring the increase in absorbance at a specific wavelength (e.g., 316 nm).
-
Analysis: The percentage of inhibition is calculated, and the IC50 and Ki values are determined from the kinetic data. To determine if the inhibition is reversible or irreversible, dialysis experiments can be performed.
Signaling Pathway: MAO-B Inhibition
Caption: A structural analog of evocarpine inhibits MAO-B, preventing dopamine breakdown.
Conclusion
This compound (evocarpine) is a remarkable natural product with a diverse pharmacological profile. Its confirmed activity as a calcium channel blocker, coupled with its potential as an antimycobacterial agent and a quorum sensing modulator, highlights its promise for further investigation and development. The potent MAO-B inhibitory activity of a close structural analog further expands the potential therapeutic applications of this chemical scaffold into the realm of neurodegenerative diseases. This comparative guide serves as a foundational resource for researchers seeking to understand and harness the therapeutic potential of this versatile molecule. Further studies are warranted to fully elucidate the intricate modes of action of evocarpine and to explore its full therapeutic potential.
Independent Verification of 1-Methyl-2-alkenyl-4(1H)-quinolone Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of 1-methyl-2-alkenyl-4(1H)-quinolones, a class of compounds with demonstrated antimicrobial properties. Due to the absence of specific published bioactivity data for 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone, this guide focuses on closely related analogs with available experimental data, primarily from studies on their antimycobacterial effects. The data presented here is intended to serve as a reference for researchers engaged in the discovery and development of novel anti-infective agents.
Comparative Bioactivity Data
The following tables summarize the in vitro antimycobacterial activity and cytotoxicity of several synthetic 1-methyl-2-alkenyl-4(1H)-quinolone derivatives. The data is sourced from a study on the design and synthesis of these compounds as potential antituberculosis agents. The minimum inhibitory concentration (MIC) is a key indicator of a compound's potency, representing the lowest concentration that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) against Mycobacterium smegmatis
| Compound | Alkenyl Chain at C-2 | MIC (mg/L) |
| 1-Methyl-2-[(E)-1'-undecenyl]-4(1H)-quinolone (14a) | C11 (E) | 1.0 |
| 1-Methyl-2-(5'Z-dodecenyl)-4(1H)-quinolone (8i) | C12 (Z) | 1.0 |
| 1-Methyl-2-(3'Z-tetradecenyl)-4(1H)-quinolone (8e) | C14 (Z) | 1.0 |
| 1-Methyl-2-(5'Z-pentadecenyl)-4(1H)-quinolone (8c) | C15 (Z) | 1.0 |
| Evocarpine (Natural Product) | C14 (Saturated) | 4.0 |
| Ethambutol (Standard Drug) | - | 2.0 |
| Isoniazid (Standard Drug) | - | 4.0 |
| Ciprofloxacin (Standard Drug) | - | 0.25 |
Table 2: Comparative MIC (mg/L) against Other Fast-Growing Mycobacteria
| Compound | M. fortuitum | M. phlei |
| 1-Methyl-2-[(E)-1'-undecenyl]-4(1H)-quinolone (14a) | 2.0 | 1.0 |
| 1-Methyl-2-(5'Z-dodecenyl)-4(1H)-quinolone (8i) | 1.0 | 1.0 |
| Ethambutol (Standard Drug) | 2.0 | 2.0 |
| Isoniazid (Standard Drug) | >128 | 16.0 |
Table 3: Cytotoxicity against Human Lung Fibroblast Cells (MRC-5)
| Compound | IC50 (µM) |
| 1-Methyl-2-[(E)-1'-undecenyl]-4(1H)-quinolone (14a) | >30 |
| 1-Methyl-2-(5'Z-dodecenyl)-4(1H)-quinolone (8i) | >30 |
| Evocarpine (Natural Product) | >30 |
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide.
Antimycobacterial Susceptibility Testing (Broth Microdilution Method)
The in vitro antimycobacterial activity of the synthesized compounds was determined by the broth microtiter dilution method.
-
Preparation of Inoculum: The mycobacterial strains (M. smegmatis, M. fortuitum, M. phlei) were grown on Middlebrook 7H11 agar (B569324) supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase). Colonies were then transferred to Middlebrook 7H9 broth and incubated at 37°C for 24-48 hours. The bacterial suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Microplates: The test compounds and standard drugs were dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. Serial twofold dilutions of each compound were prepared in Middlebrook 7H9 broth in 96-well microtiter plates. The final concentrations of the compounds typically ranged from 0.125 to 256 mg/L.
-
Inoculation and Incubation: Each well was inoculated with the prepared mycobacterial suspension. The final volume in each well was 200 µL. The plates were sealed and incubated at 37°C for 3-5 days.
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound that resulted in a complete inhibition of visible bacterial growth. The results were read visually.
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the workflow for the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.
Caption: Workflow of the broth microdilution assay for MIC determination.
Logical Comparison of Quinolone Bioactivity
This diagram illustrates the comparative logic applied in evaluating the bioactivity of the synthesized 1-methyl-2-alkenyl-4(1H)-quinolones.
Caption: Logical framework for comparing quinolone bioactivity.
A Comparative Analysis of Natural versus Synthetic 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone
A comprehensive guide for researchers and drug development professionals on the properties, biological activities, and synthesis of a promising quinolone alkaloid.
This guide provides a detailed comparison of the naturally occurring and synthetically accessible forms of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone, a quinolone alkaloid with significant biological activities. While the natural product has been isolated and characterized, a complete total synthesis with comparative data is not yet available in the public domain. This document summarizes the known attributes of the natural compound and outlines a prospective synthetic route, offering a valuable resource for researchers interested in this molecule.
Physicochemical and Biological Profile
This compound is a natural product isolated from the fruits of the traditional Chinese medicinal plant Evodia rutaecarpa[1]. It belongs to the 2-alkyl-4(1H)-quinolone class of compounds, which are known for their diverse biological activities.
Table 1: Physicochemical Properties of Natural this compound
| Property | Value | Source |
| Molecular Formula | C21H29NO | Inferred from structure |
| Molecular Weight | 311.46 g/mol | Inferred from structure |
| Appearance | Colorless oil | [1] |
| CAS Number | 120693-49-4 | [1] |
Table 2: Biological Activities of Natural this compound
| Biological Activity | Assay System | Key Findings | Source |
| Inhibition of Leukotriene Biosynthesis | Human polymorphonuclear granulocytes | IC50 = 10.0 µM | |
| Antimycobacterial | Mycobacterium fortuitum, M. smegmatis, M. phlei | MIC = 12.5-200 µM | |
| Cytotoxicity | Human tumor cell lines (HL-60, N-87, H-460, HepG2) | IC50 values between 14µM and 22µM for related compounds | [2] |
Experimental Protocols
Isolation of Natural this compound
The isolation of the natural compound from the fruits of Evodia rutaecarpa typically involves the following steps:
-
Extraction: The dried and powdered fruits are extracted with a nonpolar solvent such as n-hexane.
-
Fractionation: The crude extract is subjected to bioassay-guided fractionation, often using chromatographic techniques like column chromatography over silica (B1680970) gel.
-
Purification: Final purification is achieved through high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Prospective Synthetic Route for this compound
While a specific total synthesis for this molecule is not yet published, a plausible route can be devised based on established methods for the synthesis of 2-alkyl-4(1H)-quinolones, such as the Conrad-Limpach reaction[3].
-
Synthesis of the β-keto ester: The key intermediate, a β-keto ester bearing the (Z)-6-undecenyl side chain, would first be synthesized. This could be achieved by the acylation of a suitable malonic acid derivative with (Z)-7-dodecenoic acid chloride, followed by decarboxylation. Stereoselective synthesis of the (Z)-alkene would be crucial.
-
Condensation with N-methylaniline: The β-keto ester would then be condensed with N-methylaniline to form an enamine intermediate.
-
Thermal Cyclization: The enamine would undergo thermal cyclization to form the 4-quinolone ring system.
-
Purification: The final product would be purified using chromatographic techniques.
The successful synthesis would require careful control of the stereochemistry of the double bond in the side chain to match the natural product. The identity of the synthetic compound would be confirmed by comparing its spectroscopic data (NMR, MS) with that reported for the natural isolate.
Signaling Pathway: Inhibition of Leukotriene Biosynthesis
This compound has been shown to inhibit the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in various inflammatory diseases. The pathway below illustrates the key steps in leukotriene biosynthesis, highlighting the potential points of inhibition.
References
Safety Operating Guide
Proper Disposal of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone in a Laboratory Setting
Essential Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe Disposal of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification:
-
In the absence of a specific SDS, this compound must be presumed to be hazardous.
-
Consult your institution's Environmental Health and Safety (EH&S) department for guidance on waste characterization. It is the responsibility of the waste generator to properly identify the waste.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EH&S guidelines.
-
Segregate solid and liquid waste into separate, compatible containers.
-
Keep quinolone waste separate from incompatible materials, such as strong oxidizing agents.
-
-
Waste Accumulation and Storage:
-
Designate a "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of waste generation.[1][2][3]
-
Use only approved, chemically compatible waste containers that are in good condition and have a secure, leak-proof closure.[1][4]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Keep the waste container closed at all times, except when adding waste.[1][2][5]
-
Do not exceed the storage limits for your SAA, which is typically 55 gallons for hazardous waste or one quart for acutely toxic waste.[2][6]
-
-
Requesting Waste Pickup:
-
Once the waste container is full, or if the waste has been stored for the maximum allowable time (typically 6 to 12 months), contact your institution's EH&S department to arrange for a waste pickup.[2][6][7]
-
Do not transport hazardous waste outside of your laboratory. Only trained EH&S personnel or a licensed contractor should handle the transportation and final disposal.[5]
-
Key Disposal and Safety Parameters
| Parameter | Guideline | Citation |
| Waste Classification | Treat as Hazardous Waste in the absence of a specific SDS. | [1][2] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | |
| Handling Location | Certified chemical fume hood. | |
| Waste Container Requirements | Chemically compatible, leak-proof, securely closed. | [1][4] |
| Waste Labeling | "Hazardous Waste" and full chemical name. | [3] |
| Storage Location | Designated Satellite Accumulation Area (SAA) at or near the point of generation. | [1][2][3] |
| Disposal Method | Collection by institutional EH&S or a licensed waste disposal contractor. | [2][5] |
| Prohibited Disposal | Do not dispose of down the sink or in regular trash. | [4][5] |
Disposal Workflow
Disclaimer: This document provides general guidance. Always consult your institution's specific waste management policies and your Environmental Health and Safety department for detailed instructions and requirements.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. MedicalLab Management Magazine [medlabmag.com]
- 4. danielshealth.com [danielshealth.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Information for Handling 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone
Immediate Safety and Handling Precautions
When handling 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone, a conservative approach to safety is paramount. Treat the substance as potentially toxic, irritant, and environmentally harmful.
Personal Protective Equipment (PPE): A comprehensive assessment of the specific laboratory operations should be conducted to determine the necessary PPE.[3] The minimum required PPE includes:
-
Body Protection: A flame-resistant lab coat should be worn to protect against splashes and contamination.[1][4]
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[5] For operations with a splash hazard, such as transferring solutions, chemical splash goggles and a face shield worn over the goggles are mandatory.[4][5]
-
Hand Protection: Chemical-resistant gloves are required.[1][2] Given the unknown nature of the compound, nitrile or neoprene gloves are a reasonable starting point for minor splashes.[6] For extended contact or handling of concentrated solutions, consider double-gloving or using a more robust glove type.[5] Always consult the glove manufacturer's compatibility data for the specific solvents being used.[7]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2] If work outside a fume hood is unavoidable, contact your EHS department to assess the need for respiratory protection.[6]
Quantitative Safety Data (Illustrative Examples)
Since specific data for this compound is unavailable, the following tables provide illustrative examples of the types of quantitative data found in a Safety Data Sheet (SDS) for a typical research chemical. These values are not specific to this compound and should be used for informational purposes only.
Table 1: Illustrative Occupational Exposure Limits
| Identifier | Type | Value/Notation |
| User-defined OEL | TWA | 100 µg/m³ |
| Note | \multicolumn{2}{l | }{This is a hypothetical value based on similar research compounds. OELs should be established by a qualified industrial hygienist.} |
Table 2: Glove Compatibility and Breakthrough Time (for common solvents)
This table provides general guidance on the compatibility of common glove types with solvents that might be used to dissolve the target compound. Breakthrough times can vary significantly based on glove thickness, manufacturer, and specific conditions.[8][9] Always inspect gloves before use and change them immediately after contamination.[10]
| Solvent | Nitrile | Neoprene | Butyl Rubber | Breakthrough Time |
| Acetone | Fair[11] | Good | Good | < 15 minutes (Nitrile)[12] |
| Ethanol | Excellent[11] | Excellent | Good | > 8 hours |
| Methanol | Fair[11] | Good | Excellent | < 30 minutes |
| Acetonitrile | Good | Excellent | Excellent | > 4 hours |
| Chloroform | Poor | Fair | Good | < 1 minute |
| Hexane | Good | Good | Poor | > 2 hours |
| Rating Key | Excellent: Suitable for immersion | Good: Suitable for intermittent splash protection | Fair: Minor splash resistance | Poor: Not recommended |
Operational and Disposal Plans
Experimental Protocol for Safe Handling
-
Preparation and Hazard Assessment:
-
Before any work begins, conduct a thorough hazard assessment for the planned experiment.[3]
-
Consult your institution's EHS office regarding the handling of a novel quinolone derivative.
-
Ensure all necessary PPE is available and in good condition.[3]
-
Prepare and label all necessary equipment and containers. All containers, including temporary ones, must be clearly labeled with the full chemical name.[13][14]
-
-
Handling the Compound:
-
All manipulations of the solid compound and its solutions must be performed within a certified chemical fume hood.[2]
-
Use appropriate tools (spatulas, powder funnels) to handle the solid to minimize dust generation.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers of the compound sealed when not in use.
-
-
Spill Management:
-
Ensure a spill kit appropriate for a wide range of chemical classes is readily available.[2]
-
In case of a small spill inside a fume hood, absorb the material with a compatible absorbent pad, decontaminate the area, and dispose of the waste in a sealed, labeled container.
-
For larger spills or spills outside of a fume hood, evacuate the area, notify laboratory personnel and your institution's EHS office immediately.
-
Disposal Plan
As an uncharacterized compound, this compound waste must be treated as hazardous waste.[1]
-
Waste Segregation:
-
Do not mix this waste with other chemical waste streams.[1]
-
Collect all liquid waste containing the compound in a dedicated, leak-proof, and chemically compatible container.
-
Solid waste (e.g., contaminated gloves, pipette tips, absorbent pads) must be collected in a separate, sealed, and clearly labeled hazardous waste container.[1]
-
-
Waste Container Labeling:
-
Storage and Disposal:
Visual Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for a novel chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. twu.edu [twu.edu]
- 7. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. coleparmer.ca [coleparmer.ca]
- 10. csueastbay.edu [csueastbay.edu]
- 11. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. uttyler.edu [uttyler.edu]
- 14. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
